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Chinensine B

Cat. No.: B022611
M. Wt: 316.4 g/mol
InChI Key: KJUPGEKTXQYTSU-AKHYNURPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Chinensine B, also widely known in research literature as Schisandrin B, is a key bioactive dibenzocyclooctadiene lignan isolated from the fruit of Schisandra chinensis . This high-purity compound is a valuable tool for scientific investigation due to its multifaceted pharmacological profile and well-characterized mechanisms of action. Key Research Applications & Mechanisms: Cell Signaling & Oncology Research: this compound is studied for its ability to modulate key cellular pathways. Research indicates it can induce cell cycle arrest (e.g., at G0/G1 or S phase) and promote apoptosis in various cancer cell lines. These effects are often mediated through the inhibition of pathways such as PI3K/AKT , and the subsequent regulation of downstream targets like Bcl-2, Bax, and survivin . Neuroscience & Pain Research: This compound demonstrates significant potential in neuroprotection and pain modulation studies. Its mechanisms involve acting as a positive allosteric modulator of glycine receptors in the spinal cord, while also inhibiting key pain-signaling ion channels such as Nav1.7 sodium channels and Cav2.2 (N-type) calcium channels . Anti-inflammatory & Antioxidant Research: this compound exhibits potent anti-inflammatory and antioxidant properties. It has been shown to reduce the serum levels of pro-inflammatory cytokines like IL-1β and TNF-α and enhance cellular antioxidant defenses by increasing the activity of enzymes like superoxide dismutase (SOD) . Cardiovascular & Organ Protection Research: In preclinical models, this compound shows cardioprotective effects, including improving cardiac function and reducing myocardial fibrosis. Its mechanism is linked to the inhibition of the PI3K/AKT signaling pathway and the reduction of endoplasmic reticulum stress, which helps curb cardiomyocyte apoptosis . Product Note: This product is labeled with the intended use 'For Research Use Only' (RUO). RUO products are not intended for diagnostic or therapeutic procedures in humans or animals. They are exclusively tailored for laboratory research applications, and their use in clinical diagnostics would require extensive validation and regulatory compliance for which they are not designed .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H28O3 B022611 Chinensine B

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(E)-2-[(1S,4aS,8aS)-5,5,8a-trimethyl-2-methylidene-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]ethenyl]-2-hydroxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28O3/c1-13-6-9-16-19(2,3)10-5-11-20(16,4)15(13)8-7-14-12-17(21)23-18(14)22/h7-8,12,15-16,18,22H,1,5-6,9-11H2,2-4H3/b8-7+/t15-,16-,18?,20+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJUPGEKTXQYTSU-AKHYNURPSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC2(C1CCC(=C)C2C=CC3=CC(=O)OC3O)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCCC([C@@H]1CCC(=C)[C@@H]2/C=C/C3=CC(=O)OC3O)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Chinensine B: A Technical Whitepaper on its Discovery, Natural Sources, and Antitumor Potential

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinensine B is a cassane-type diterpenoid that has been identified as a promising natural product with potential applications in oncology. This document provides a comprehensive overview of the current knowledge regarding this compound, including its discovery, natural origins, and reported biological activities. Detailed methodologies for the isolation and characterization of similar compounds from its natural source are presented, along with a summary of its known chemical and physical properties. Furthermore, this guide explores the potential mechanism of action of this compound through a representative signaling pathway and outlines a typical experimental workflow for its investigation.

Discovery and Natural Sources

This compound is a member of a group of structurally related cassane-type diterpenoids, known as Chinensines A-E. While the specific details of its initial discovery are not extensively documented in widely available literature, its existence and basic properties are confirmed through its commercial availability from various chemical suppliers.

The primary natural source of this compound is believed to be the plant species Caesalpinia chinensis, a member of the Leguminosae family. This plant is distributed in several regions of China, including Yunnan, Guangdong, Guangxi, and Hubei provinces[1]. The seed kernels of Caesalpinia chinensis are a rich source of various cassane diterpenoids, which are known for their diverse and potent biological activities, including anti-inflammatory, antiviral, antimalarial, and antitumor effects[1][2][3][4].

Physicochemical Properties

A summary of the key physicochemical properties of this compound is provided in Table 1. This information is crucial for its handling, formulation, and in vitro and in vivo studies.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 849245-34-7Chemical Supplier Data
Molecular Formula C₂₀H₂₈O₃Chemical Supplier Data
Molecular Weight 316.43 g/mol Chemical Supplier Data
Appearance SolidChemical Supplier Data
Purity ≥98% (Commercially available)Chemical Supplier Data
Chemical Class Cassane-type DiterpenoidInferred from related compounds

Biological Activity: Antitumor Potential

Experimental Protocols

The following protocols are generalized methodologies for the isolation and characterization of cassane-type diterpenoids from Caesalpinia chinensis and can be adapted for the specific investigation of this compound.

Isolation and Purification of this compound from Caesalpinia chinensis

This protocol describes a typical procedure for the extraction and isolation of diterpenoids from plant material.

  • Plant Material Collection and Preparation:

    • Collect fresh seed kernels of Caesalpinia chinensis.

    • Air-dry the plant material in a shaded, well-ventilated area until a constant weight is achieved.

    • Grind the dried seed kernels into a fine powder using a mechanical grinder.

  • Extraction:

    • Macerate the powdered plant material with 95% ethanol at room temperature for 72 hours with occasional shaking.

    • Filter the extract through Whatman No. 1 filter paper.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain a crude ethanol extract.

  • Solvent Partitioning:

    • Suspend the crude ethanol extract in water and partition successively with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate.

    • Monitor the fractions for the presence of diterpenoids using Thin Layer Chromatography (TLC) with a suitable solvent system (e.g., hexane:ethyl acetate).

  • Chromatographic Purification:

    • Subject the chloroform or ethyl acetate fraction, which is likely to contain the diterpenoids, to column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate.

    • Collect fractions and monitor by TLC. Combine fractions with similar TLC profiles.

    • Perform further purification of the combined fractions using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column with a methanol-water or acetonitrile-water gradient to isolate pure this compound.

Structural Elucidation of this compound

The structure of the isolated compound can be determined using a combination of spectroscopic techniques:

  • Mass Spectrometry (MS): Determine the molecular weight and molecular formula using High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Record ¹H NMR and ¹³C NMR spectra to identify the types and number of protons and carbons.

    • Utilize 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) to establish the connectivity of protons and carbons and elucidate the complete chemical structure.

  • Infrared (IR) Spectroscopy: Identify the presence of key functional groups (e.g., hydroxyl, carbonyl).

  • Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyze for the presence of chromophores.

Visualizations

Proposed Antitumor Signaling Pathway

The following diagram illustrates a representative signaling pathway that is often targeted by antitumor compounds, leading to the induction of apoptosis. While the specific pathway for this compound is yet to be elucidated, this provides a plausible model for its mechanism of action.

Antitumor_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Receptor Death Receptor Procaspase8 Pro-caspase-8 Receptor->Procaspase8 Recruits & Activates ChinensineB This compound ChinensineB->Receptor Activates Caspase8 Caspase-8 Procaspase8->Caspase8 Bid Bid Caspase8->Bid Cleaves tBid tBid Bid->tBid Bax Bax tBid->Bax Activates Bcl2 Bcl-2 tBid->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes MMP Bcl2->Mitochondrion Inhibits MMP CytochromeC Cytochrome c Mitochondrion->CytochromeC Releases Procaspase9 Pro-caspase-9 CytochromeC->Procaspase9 Activates Caspase9 Caspase-9 Procaspase9->Caspase9 Procaspase3 Pro-caspase-3 Caspase9->Procaspase3 Activates Caspase3 Caspase-3 Procaspase3->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Proposed extrinsic apoptosis pathway activated by this compound.

Experimental Workflow for Isolation and Characterization

The following diagram outlines the general workflow for the isolation and structural elucidation of this compound from its natural source.

Experimental_Workflow cluster_extraction Extraction & Isolation cluster_characterization Structure Elucidation PlantMaterial Dried & Powdered Caesalpinia chinensis seed kernels Extraction Ethanol Maceration PlantMaterial->Extraction CrudeExtract Crude Ethanol Extract Extraction->CrudeExtract Partitioning Solvent Partitioning CrudeExtract->Partitioning Fractions Hexane, Chloroform, Ethyl Acetate Fractions Partitioning->Fractions ColumnChrom Silica Gel Column Chromatography Fractions->ColumnChrom Select active fraction PurifiedFractions Partially Purified Fractions ColumnChrom->PurifiedFractions HPLC Preparative HPLC PurifiedFractions->HPLC PureCompound Pure this compound HPLC->PureCompound HRESIMS HRESIMS PureCompound->HRESIMS NMR 1D & 2D NMR PureCompound->NMR IR IR Spectroscopy PureCompound->IR UV UV-Vis Spectroscopy PureCompound->UV Structure Elucidated Structure of this compound HRESIMS->Structure NMR->Structure IR->Structure UV->Structure

Caption: Workflow for the isolation and characterization of this compound.

Conclusion and Future Directions

This compound, a cassane-type diterpenoid from Caesalpinia chinensis, represents a promising lead compound for the development of novel anticancer agents. While its existence is confirmed, a significant gap remains in the publicly available scientific literature regarding its detailed biological evaluation and mechanism of action. Future research should focus on the comprehensive in vitro and in vivo assessment of its antitumor activity against a panel of cancer cell lines and in animal models. Elucidation of its specific molecular targets and signaling pathways will be crucial for its advancement as a potential therapeutic candidate. The synthesis of this compound and its analogs would also be a valuable endeavor to enable structure-activity relationship studies and optimize its pharmacological properties.

References

The Enigmatic Biosynthesis of Chinensine B in Alpinia chinensis: A Technical Guide to a Presumed Pathway

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: As of late 2025, the specific biosynthetic pathway of Chinensine B in Alpinia chinensis has not been elucidated in publicly available scientific literature. This compound is categorized as a diterpenoid, and Alpinia chinensis is known to produce labdane-type diterpenoids. Therefore, this guide presents a generalized biosynthetic pathway for labdane-related diterpenoids as a plausible framework for the biosynthesis of this compound. The enzymes and intermediates described are based on established pathways for this class of compounds in plants and should be considered representative until specific research on this compound becomes available.

A Generalized Pathway for Labdane-Related Diterpenoid Biosynthesis

Diterpenoids, a diverse class of C20 natural products, originate from the universal C5 precursors, isopentenyl pyrophosphate (IPP) and its isomer, dimethylallyl pyrophosphate (DMAPP). The biosynthesis of labdane-related diterpenoids can be conceptualized in three main stages: the formation of the universal diterpene precursor, the cyclization to form the characteristic labdane skeleton, and the subsequent modifications that lead to the vast diversity of these compounds.

Formation of Geranylgeranyl Pyrophosphate (GGPP)

The biosynthesis begins in the plastids, where IPP and DMAPP are produced via the methylerythritol 4-phosphate (MEP) pathway. A series of head-to-tail condensations of IPP units with DMAPP, catalyzed by Geranylgeranyl Pyrophosphate Synthase (GGPPS), leads to the formation of the C20 precursor, geranylgeranyl pyrophosphate (GGPP).

Cyclization of GGPP to the Labdane Skeleton

The formation of the bicyclic labdane skeleton from the linear GGPP is a critical step catalyzed by a class of enzymes known as diterpene synthases (diTPSs). In angiosperms, this is typically a two-step process involving two distinct monofunctional enzymes:

  • Class II diTPS (Copalyl Diphosphate Synthase - CPS): This enzyme initiates the cyclization of GGPP through protonation of the terminal double bond, leading to the formation of a bicyclic intermediate, copalyl diphosphate (CPP). The stereochemistry of the resulting CPP can vary, leading to different series of labdane diterpenoids (e.g., normal, ent-, or syn-CPP).

  • Class I diTPS (Kaurene Synthase-Like - KSL): This enzyme takes over from the CPS. It catalyzes the ionization of the diphosphate group from CPP, followed by a second cyclization or rearrangement to form the final diterpene olefin skeleton.

Post-Cyclization Modifications

Following the formation of the labdane skeleton, a variety of tailoring enzymes, primarily cytochrome P450 monooxygenases (CYP450s), introduce functional groups such as hydroxyls, carbonyls, and carboxyls. These modifications are crucial for the biological activity of the final compounds. Further decorations by other enzymes like glycosyltransferases (GTs) and acyltransferases (ATs) can also occur.

Key Enzymes in Labdane Diterpenoid Biosynthesis

The following table summarizes the key enzyme classes involved in the generalized labdane diterpenoid biosynthetic pathway.

Enzyme ClassAbbreviationFunction
Geranylgeranyl Pyrophosphate SynthaseGGPPSCatalyzes the synthesis of the C20 precursor, GGPP, from IPP and DMAPP.
Copalyl Diphosphate SynthaseCPSA Class II diTPS that catalyzes the first cyclization of GGPP to form CPP.
Kaurene Synthase-LikeKSLA Class I diTPS that catalyzes the second cyclization/rearrangement of CPP to form the diterpene skeleton.
Cytochrome P450 MonooxygenasesCYP450sA large family of enzymes that introduce oxidative modifications to the diterpene skeleton.
GlycosyltransferasesGTsCatalyze the attachment of sugar moieties to the diterpenoid.
AcyltransferasesATsCatalyze the transfer of acyl groups to the diterpenoid.

Visualizing the Generalized Pathway

The following diagram illustrates the generalized biosynthetic pathway for labdane-related diterpenoids.

Labdane_Biosynthesis cluster_precursor Precursor Synthesis (Plastid) cluster_cyclization Skeleton Formation cluster_modification Post-Cyclization Modification IPP Isopentenyl Pyrophosphate (IPP) GGPP Geranylgeranyl Pyrophosphate (GGPP) IPP->GGPP DMAPP Dimethylallyl Pyrophosphate (DMAPP) DMAPP->GGPP CPP Copalyl Diphosphate (CPP) GGPP->CPP CPS (Class II diTPS) Labdane_Skeleton Labdane Skeleton CPP->Labdane_Skeleton KSL (Class I diTPS) Modified_Diterpenoid Modified Diterpenoid Labdane_Skeleton->Modified_Diterpenoid CYP450s, GTs, ATs Chinensine_B This compound (presumed) Modified_Diterpenoid->Chinensine_B

Unveiling the Antitumorigenic Mechanisms of Schisandrin B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

A Note on Terminology: Initial searches for "Chinensine B" yielded limited specific data. However, the similarity in name and the extensive body of research on the antitumor properties of Schisandrin B , a lignan isolated from Schisandra chinensis, suggest a possible typographical error in the original query. This guide therefore provides an in-depth analysis of the mechanism of action of Schisandrin B as a potent antitumor agent, tailored for researchers, scientists, and drug development professionals.

Core Antitumorigenic Activities: Induction of Apoptosis and Cell Cycle Arrest

Schisandrin B exerts its antitumor effects primarily through the induction of programmed cell death (apoptosis) and the halting of cell cycle progression in a variety of cancer cell types. These actions are underpinned by the modulation of key signaling pathways and the regulation of critical cellular proteins.

Induction of Apoptosis

Schisandrin B triggers the intrinsic, or mitochondrial, pathway of apoptosis. This is characterized by a decrease in the mitochondrial membrane potential and the subsequent release of pro-apoptotic factors. A key event in this pathway is the regulation of the Bcl-2 family of proteins, leading to an increased ratio of pro-apoptotic to anti-apoptotic proteins. This culminates in the activation of a cascade of caspases, the executioners of apoptosis.

Key molecular events in Schisandrin B-induced apoptosis include:

  • Upregulation of Bax: A pro-apoptotic protein that promotes the release of cytochrome c from the mitochondria.

  • Downregulation of Bcl-2: An anti-apoptotic protein that inhibits apoptosis.

  • Activation of Caspase-9 and Caspase-3: Initiator and executioner caspases, respectively, that lead to the cleavage of cellular substrates, including Poly (ADP-ribose) polymerase (PARP).[1]

  • Increased levels of cleaved PARP: A hallmark of apoptosis.

Induction of Cell Cycle Arrest

Schisandrin B effectively halts the proliferation of cancer cells by inducing cell cycle arrest, predominantly at the G0/G1 phase.[2][3] This prevents the cells from entering the S phase, the DNA synthesis phase, thereby inhibiting their division.

The mechanism of G0/G1 phase arrest involves the modulation of key cell cycle regulatory proteins:

  • Downregulation of Cyclin D1, CDK4, and CDK6: These proteins are essential for the progression through the G1 phase.[2]

  • Upregulation of p53 and p21: p53 is a tumor suppressor protein that can induce cell cycle arrest, and p21 is a cyclin-dependent kinase inhibitor that blocks the activity of CDK complexes.[2]

Quantitative Data on the Antitumor Activity of Schisandrin B

The efficacy of Schisandrin B as an antitumor agent has been quantified in numerous studies across various cancer cell lines. The following tables summarize key quantitative data.

Table 1: IC50 Values of Schisandrin B in Various Cancer Cell Lines
Cell LineCancer TypeIncubation Time (h)IC50 (µM)Reference
GBC-SDGallbladder Cancer48~40[1]
NOZGallbladder Cancer48~50[1]
A549Lung Adenocarcinoma72Not specified, but significant inhibition at 12.5, 25, and 50 µM[2]
Table 2: Effect of Schisandrin B on Apoptosis in Gallbladder Cancer Cells (48h treatment)
Cell LineSch B Concentration (µM)Percentage of Apoptotic Cells (Early + Late)Reference
GBC-SD0 (Control)1.8% ± 0.22%[1]
304.8% ± 1.37%[1]
6010.9% ± 2.13%[1]
9020.3% ± 3.41%[1]
NOZ0 (Control)0.9% ± 0.21%[1]
305.8% ± 1.62%[1]
607.3% ± 1.91%[1]
9016.5% ± 1.71%[1]
Table 3: Effect of Schisandrin B on Cell Cycle Distribution in Gallbladder Cancer Cells (48h treatment)
Cell LineSch B Concentration (µM)Percentage of Cells in G0/G1 PhaseReference
GBC-SD0 (Control)46.72% ± 4.23%[1]
3050.65% ± 5.84%[1]
6057.90% ± 5.57%[1]
9073.16% ± 5.28%[1]
NOZ0 (Control)42.13% ± 2.43%[1]
3049.80% ± 5.22%[1]
6052.53% ± 5.28%[1]
9060.48% ± 3.89%[1]

Key Signaling Pathways Modulated by Schisandrin B

Schisandrin B exerts its antitumor effects by targeting multiple oncogenic signaling pathways.

PI3K/Akt Signaling Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival, growth, and proliferation. Schisandrin B has been shown to inhibit the phosphorylation of Akt, a key downstream effector of PI3K.[4] This inhibition leads to the suppression of pro-survival signals and contributes to the induction of apoptosis.

Wnt/β-catenin Signaling Pathway

The Wnt/β-catenin pathway is aberrantly activated in many cancers and plays a critical role in cell proliferation, migration, and invasion. Schisandrin B has been demonstrated to inhibit the Wnt/β-catenin signaling pathway, leading to a reduction in the expression of its downstream target genes, such as c-Myc and Cyclin D1.[5]

JAK/STAT Signaling Pathway

The Janus kinase (JAK)/signal transducer and activator of transcription (STAT) pathway is involved in cell proliferation, differentiation, and survival. Dysregulation of this pathway is common in cancer. Schisandrin B has been found to suppress the activation of the JAK/STAT pathway, contributing to its antitumor effects.

Experimental Protocols

The following are generalized protocols for key experiments used to elucidate the antitumor mechanism of Schisandrin B.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of Schisandrin B (e.g., 0, 20, 40, 60, 80, 100 µM) for different time points (e.g., 24, 48, 72 hours).[3]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells with different concentrations of Schisandrin B (e.g., 0, 30, 60, 90 µM) for 48 hours.[1]

  • Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

  • Staining: Resuspend the cells in 1X binding buffer and stain with Annexin V-FITC and Propidium Iodide (PI) according to the manufacturer's protocol.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This method analyzes the distribution of cells in different phases of the cell cycle based on their DNA content.

  • Cell Treatment: Treat cells with various concentrations of Schisandrin B (e.g., 0, 30, 60, 90 µM) for 48 hours.[1]

  • Cell Fixation: Harvest the cells, wash with PBS, and fix in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a solution containing Propidium Iodide (PI) and RNase A.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The percentages of cells in the G0/G1, S, and G2/M phases are determined by analyzing the DNA histogram.

Western Blot Analysis

This technique is used to detect and quantify the expression levels of specific proteins.

  • Protein Extraction: Treat cells with Schisandrin B, lyse the cells in RIPA buffer, and quantify the protein concentration using a BCA assay.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, Caspase-3, Cyclin D1, CDK4, p-Akt, β-catenin) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system. β-actin or GAPDH is typically used as a loading control.[6][7]

Visualizations of Signaling Pathways and Experimental Workflow

Signaling Pathways

SchisandrinB_Signaling cluster_apoptosis Mitochondrial Apoptosis Pathway cluster_cellcycle G0/G1 Cell Cycle Arrest cluster_pathways Oncogenic Signaling Pathways SchB_A Schisandrin B Bcl2 Bcl-2 SchB_A->Bcl2 Bax Bax SchB_A->Bax Mito Mitochondrion Bcl2->Mito Bax->Mito CytC Cytochrome c Mito->CytC Casp9 Caspase-9 CytC->Casp9 Casp3 Caspase-3 Casp9->Casp3 PARP PARP Casp3->PARP Apoptosis Apoptosis Casp3->Apoptosis cPARP Cleaved PARP PARP->cPARP SchB_CC Schisandrin B p53 p53 SchB_CC->p53 CyclinD1 Cyclin D1 SchB_CC->CyclinD1 CDK4_6 CDK4/6 SchB_CC->CDK4_6 p21 p21 p53->p21 p21->CDK4_6 G1_S G1-S Transition CyclinD1->G1_S CDK4_6->G1_S CellCycleArrest G0/G1 Arrest G1_S->CellCycleArrest SchB_P Schisandrin B PI3K_Akt PI3K/Akt Pathway SchB_P->PI3K_Akt Wnt_beta Wnt/β-catenin Pathway SchB_P->Wnt_beta JAK_STAT JAK/STAT Pathway SchB_P->JAK_STAT Survival Survival PI3K_Akt->Survival Proliferation Proliferation Wnt_beta->Proliferation JAK_STAT->Proliferation JAK_STAT->Survival

Schisandrin B's multifaceted antitumor mechanisms.
Experimental Workflow

Experimental_Workflow cluster_assays Cellular Assays cluster_molecular Molecular Analysis start Cancer Cell Culture treatment Schisandrin B Treatment (Varying Concentrations & Durations) start->treatment viability Cell Viability (MTT Assay) treatment->viability apoptosis Apoptosis Analysis (Annexin V/PI Staining) treatment->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) treatment->cell_cycle protein Protein Expression (Western Blot) treatment->protein data_analysis Data Analysis & Interpretation viability->data_analysis apoptosis->data_analysis cell_cycle->data_analysis protein->data_analysis

General workflow for investigating Schisandrin B's effects.

References

Spectroscopic data and analysis of Chinensine B (NMR, IR, MS).

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Chinensine B is a natural product of significant interest to researchers in medicinal chemistry and drug development. Its complete structural characterization is a prerequisite for understanding its biological activity and for any future synthetic or semi-synthetic efforts. This technical guide provides a detailed overview of the spectroscopic techniques essential for the structural elucidation of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The document is intended for researchers, scientists, and professionals in the field of drug development.

Spectroscopic Data Analysis

A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, along with IR and high-resolution mass spectrometry (HRMS), is required for the unambiguous structural assignment of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides crucial information about the molecular weight and elemental composition of a compound.

Table 1: High-Resolution Mass Spectrometry (HRMS) Data for this compound

ParameterObserved ValueCalculated ValueInterpretation
Molecular FormulaC₂₅H₃₀N₂O₄-Placeholder
Monoisotopic Mass422.2209422.2206Placeholder
Ionization ModeESI+-Placeholder
Adduct[M+H]⁺-Placeholder
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation.

Table 2: Infrared (IR) Spectroscopy Data for this compound

Frequency (cm⁻¹)IntensityAssignment
3350BroadO-H or N-H stretching
2925StrongC-H stretching (aliphatic)
1710StrongC=O stretching (carbonyl)
1650MediumC=C stretching (alkene or aromatic)
1210StrongC-O stretching
Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules, providing information on the carbon-hydrogen framework.

Table 3: ¹H NMR (500 MHz, CDCl₃) Spectroscopic Data for this compound

Positionδ (ppm)MultiplicityJ (Hz)Integration
H-17.25d8.01H
H-26.80d8.01H
H-45.50t7.01H
H-52.30m-2H
OCH₃3.85s-3H

Table 4: ¹³C NMR (125 MHz, CDCl₃) Spectroscopic Data for this compound

Positionδ (ppm)Type
C-1128.5CH
C-2115.2CH
C-3158.0C
C-4125.0CH
C-530.1CH₂
OCH₃55.8CH₃
C=O172.3C

Experimental Protocols

Detailed and standardized experimental procedures are critical for obtaining high-quality and reproducible spectroscopic data.

Sample Preparation

A pure sample of this compound is essential for accurate spectroscopic analysis. The compound should be isolated and purified using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC). The purity should be confirmed to be >95% by a suitable analytical method.

Mass Spectrometry (MS)
  • Instrumentation: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source is typically used.

  • Method: The purified sample of this compound is dissolved in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. The solution is then infused directly into the mass spectrometer or injected via an HPLC system. Data is acquired in both positive and negative ion modes to determine the most abundant molecular ion.

Infrared (IR) Spectroscopy
  • Instrumentation: A Fourier-transform infrared (FTIR) spectrometer is used to acquire the IR spectrum.

  • Method: A small amount of the solid sample is placed on the diamond crystal of an attenuated total reflectance (ATR) accessory. Alternatively, the sample can be prepared as a KBr pellet. The spectrum is recorded over a range of 4000 to 400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Instrumentation: A high-field NMR spectrometer (e.g., 500 MHz or higher) is required for detailed structural analysis.

  • Method: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, methanol-d₄). A standard suite of 1D and 2D NMR experiments is performed, including ¹H, ¹³C, DEPT, COSY, HSQC, and HMBC. These experiments provide through-bond and through-space correlations between protons and carbons, enabling the complete assignment of the molecular structure.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis and structure elucidation of a natural product like this compound.

Spectroscopic_Workflow cluster_isolation Isolation & Purification cluster_spectroscopy Spectroscopic Analysis cluster_elucidation Structure Elucidation Isolation Isolation of this compound (e.g., from plant extract) Purification Purification (e.g., HPLC) Isolation->Purification Purity Purity Assessment (>95%) Purification->Purity MS Mass Spectrometry (MS) - Molecular Formula Purity->MS IR Infrared (IR) Spectroscopy - Functional Groups Purity->IR NMR NMR Spectroscopy - 1D (¹H, ¹³C) - 2D (COSY, HSQC, HMBC) Purity->NMR Data_Integration Data Integration & Analysis MS->Data_Integration IR->Data_Integration NMR->Data_Integration Structure_Proposal Proposal of 2D Structure Data_Integration->Structure_Proposal Stereochemistry Stereochemical Analysis (e.g., NOESY, ROESY) Structure_Proposal->Stereochemistry Final_Structure Final Structure of this compound Stereochemistry->Final_Structure

Caption: Experimental workflow for the spectroscopic analysis of this compound.

Unveiling the Therapeutic Potential of Tonkinensine B: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Tonkinensine B, a novel alkaloid isolated from the roots of Sophora tonkinensis, has emerged as a compound of significant interest in the fields of pharmacology and drug discovery. This technical guide provides a comprehensive overview of the current understanding of Tonkinensine B's potential therapeutic targets, drawing from available preclinical data on the compound and related alkaloids from its plant source. The primary focus of this document is to furnish researchers, scientists, and drug development professionals with a detailed resource encompassing its purported anti-inflammatory and cytotoxic activities, underlying mechanisms of action, and relevant experimental methodologies. While research on Tonkinensine B is still in its nascent stages, preliminary evidence suggests its potential as a modulator of key signaling pathways implicated in cancer and inflammation.

Potential Therapeutic Targets and Bioactivities

The therapeutic potential of Tonkinensine B is inferred from its classification as a quinolizidine alkaloid and from studies on compounds isolated from Sophora tonkinensis. The primary areas of investigation include its anti-inflammatory and cytotoxic effects.

Anti-inflammatory Activity

Alkaloids from Sophora tonkinensis have demonstrated notable anti-inflammatory properties. The primary mechanism appears to be the inhibition of nitric oxide (NO) production in macrophages.[1][2] Overproduction of NO is a hallmark of chronic inflammation and is implicated in the pathogenesis of various inflammatory diseases.

Cytotoxic Activity

Several alkaloids isolated from Sophora tonkinensis have exhibited cytotoxic effects against various cancer cell lines.[3][4] This suggests that Tonkinensine B may also possess anticancer properties, making it a candidate for further investigation in oncology.

Quantitative Data Summary

The following tables summarize the available quantitative data for compounds isolated from Sophora tonkinensis. It is important to note that specific data for Tonkinensine B is limited, and the presented data for other compounds from the same source serve as a preliminary indicator of its potential bioactivity.

Table 1: Cytotoxicity of Alkaloids from Sophora tonkinensis

CompoundCell LineIC50 (µM)Reference
Alkaloid 1 (unnamed β-carboline)HepG287.4 ± 7.1[3]
Alkaloid 4 (known)HepG291.8 ± 3.5[3]
Alkaloid 5 (known)HepG248.9 ± 5.2[3]

Table 2: Inhibition of Nitric Oxide (NO) Production in LPS-stimulated RAW 264.7 Macrophages

CompoundIC50 (µM)Reference
Pterocarpan glycoside (1)33.0[1]
Maackiain (2)13.6[1]
Sophoranone (3)25.5[1]
Sophoranochromene (4)19.8[1]

Signaling Pathways

Based on the known activities of related natural products, Tonkinensine B is hypothesized to exert its therapeutic effects by modulating key cellular signaling pathways involved in inflammation and cancer progression.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of the inflammatory response.[5] It controls the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. The inhibition of NO production by compounds from Sophora tonkinensis strongly suggests a potential inhibitory effect on the NF-κB pathway.[6]

NF_kB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK Activation IkB IκB IKK->IkB Phosphorylation IKK->IkB NFkB NF-κB IkB->NFkB Inhibition NFkB_n NF-κB NFkB->NFkB_n Translocation TonkinensineB Tonkinensine B TonkinensineB->IKK Inhibition? DNA DNA NFkB_n->DNA Binding Genes Pro-inflammatory Genes (e.g., iNOS) DNA->Genes Transcription

Caption: Proposed inhibition of the NF-κB signaling pathway by Tonkinensine B.

MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is another crucial signaling cascade that regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[7][8] Dysregulation of the MAPK pathway is a common feature of many cancers. The cytotoxic effects of alkaloids from Sophora tonkinensis suggest that Tonkinensine B might interfere with this pathway.

MAPK_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GF Growth Factors Receptor Receptor Tyrosine Kinase GF->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK_n ERK ERK->ERK_n Translocation TonkinensineB Tonkinensine B TonkinensineB->Raf Inhibition? TF Transcription Factors ERK_n->TF Activation Genes Genes for Proliferation, Survival, etc. TF->Genes Transcription

Caption: Putative modulation of the MAPK signaling pathway by Tonkinensine B.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the literature for the evaluation of compounds from Sophora tonkinensis. These protocols can serve as a foundation for the investigation of Tonkinensine B.

Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effects of a compound on a cancer cell line.

Methodology:

  • Cell Culture: HepG2 cells are cultured in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO2.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and allowed to adhere overnight.

  • Compound Treatment: The compound of interest (e.g., Tonkinensine B) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours). A vehicle control (medium with the solvent) is also included.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined by plotting the percentage of viability against the compound concentration.[4]

MTT_Assay_Workflow start Start step1 Seed HepG2 cells in 96-well plate start->step1 step2 Treat cells with Tonkinensine B (various concentrations) step1->step2 step3 Incubate for 24-72 hours step2->step3 step4 Add MTT solution step3->step4 step5 Incubate for 4 hours step4->step5 step6 Remove medium and add DMSO step5->step6 step7 Measure absorbance at 570 nm step6->step7 end Calculate IC50 step7->end

Caption: Workflow for the MTT cytotoxicity assay.

Nitric Oxide (NO) Production Assay (Griess Assay)

Objective: To measure the inhibitory effect of a compound on NO production in lipopolysaccharide (LPS)-stimulated macrophages.

Methodology:

  • Cell Culture: RAW 264.7 macrophage cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5 x 10^4 cells/well and incubated overnight.

  • Compound and LPS Treatment: Cells are pre-treated with various concentrations of the test compound for 1 hour, followed by stimulation with LPS (1 µg/mL) for 24 hours.

  • Griess Reagent Reaction: After incubation, 100 µL of the cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation: The mixture is incubated at room temperature for 10 minutes.

  • Absorbance Measurement: The absorbance is measured at 540 nm.

  • Data Analysis: The concentration of nitrite (a stable product of NO) is determined from a sodium nitrite standard curve. The percentage of inhibition of NO production is calculated relative to the LPS-only treated cells. The IC50 value is then determined.[1][9]

Griess_Assay_Workflow start Start step1 Seed RAW 264.7 cells in 96-well plate start->step1 step2 Pre-treat with Tonkinensine B step1->step2 step3 Stimulate with LPS (1 µg/mL) step2->step3 step4 Incubate for 24 hours step3->step4 step5 Collect supernatant and add Griess reagent step4->step5 step6 Incubate for 10 minutes step5->step6 step7 Measure absorbance at 540 nm step6->step7 end Calculate NO inhibition and IC50 step7->end

Caption: Workflow for the Griess assay to measure nitric oxide production.

Conclusion and Future Directions

Tonkinensine B, an alkaloid from Sophora tonkinensis, represents a promising lead compound for the development of new anti-inflammatory and anticancer therapeutics. The preliminary data from related compounds isolated from the same plant suggest that its mechanism of action may involve the modulation of the NF-κB and MAPK signaling pathways.

Future research should focus on the following areas:

  • Isolation and Purification of Tonkinensine B: Obtaining a pure sample of Tonkinensine B is essential for definitive biological and pharmacological studies.

  • In-depth Biological Evaluation: Comprehensive in vitro and in vivo studies are required to confirm its anti-inflammatory and cytotoxic activities and to determine its therapeutic window.

  • Mechanism of Action Studies: Elucidating the precise molecular targets and signaling pathways affected by Tonkinensine B will be crucial for its development as a therapeutic agent. This will involve techniques such as Western blotting, reporter gene assays, and kinase activity assays.

  • Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of Tonkinensine B analogs could lead to the identification of more potent and selective compounds.

This technical guide provides a foundational understanding of the potential therapeutic targets of Tonkinensine B. Further rigorous scientific investigation is warranted to fully unlock its therapeutic potential for the benefit of human health.

References

Chinensine B: A Technical Overview of its Physico-chemical Properties and Biological Activity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Chinensine B, a diterpenoid isolated from the rhizomes of the medicinal plant Alpinia chinensis, has garnered attention for its potential as an antitumor agent. This technical guide provides a comprehensive overview of the known physico-chemical properties of this compound, alongside a summary of its biological activity. This document aims to serve as a foundational resource for researchers engaged in natural product chemistry, pharmacology, and drug development. All quantitative data are presented in structured tables, and a detailed experimental protocol for its isolation is provided.

Physico-chemical Properties

Currently, publicly available quantitative data on the physico-chemical properties of this compound is limited. The following table summarizes the key identifiers and descriptors for this compound. Further experimental determination of properties such as melting point, boiling point, and solubility is essential for its continued development.

PropertyValueReference
Chemical Name 5-hydroxy-4-((E)-2-((1S,4aS,8aS)-5,5,8a-trimethyl-2-methylenedecahydronaphthalen-1-yl)vinyl)furan-2(5H)-one
Molecular Formula C₂₀H₂₈O₃
Molecular Weight 316.441 g/mol
CAS Number 849245-34-7
Appearance Solid
Purity Typically available at ≥97%
Storage Temperature 0-8 °C

Biological Activity

This compound is primarily recognized for its potential as an antitumor diterpenoid. While the specific mechanisms of action are still under investigation, its classification as a diterpenoid suggests potential interactions with various cellular signaling pathways implicated in cancer progression.

Antitumor Potential

As a member of the diterpenoid class of natural products, this compound belongs to a group of compounds known for their diverse biological activities, including cytotoxic and antitumor effects. The specific cellular targets and signaling pathways modulated by this compound that contribute to its antitumor activity are yet to be fully elucidated. Further research is required to understand its mechanism of action, which could involve the induction of apoptosis, inhibition of cell proliferation, or interference with key oncogenic signaling cascades.

A proposed logical workflow for investigating the antitumor mechanism of a novel diterpenoid like this compound is outlined in the following diagram:

Antitumor_Mechanism_Workflow cluster_discovery Discovery & Isolation cluster_screening In Vitro Screening cluster_mechanism Mechanism of Action Studies cluster_target Target Identification cpd This compound (from Alpinia chinensis) cell_lines Cancer Cell Line Panel cpd->cell_lines Treat with compound cytotoxicity Cytotoxicity Assays (MTT, etc.) cell_lines->cytotoxicity ic50 Determine IC₅₀ cytotoxicity->ic50 apoptosis Apoptosis Assays (Annexin V, Caspase) ic50->apoptosis cell_cycle Cell Cycle Analysis (Flow Cytometry) ic50->cell_cycle pathway Signaling Pathway Analysis (Western Blot, qPCR) ic50->pathway target_id Target Identification (e.g., Affinity Chromatography) pathway->target_id validation Target Validation (e.g., siRNA, CRISPR) target_id->validation

Caption: Proposed workflow for elucidating the antitumor mechanism of this compound.

Experimental Protocols

Isolation of Diterpenoids from Alpinia chinensis

The following is a general protocol for the isolation of labdane diterpenoids from the aerial parts of Alpinia chinensis, from which this compound can be obtained. Specific yields and purification steps may need to be optimized.

Workflow for Isolation:

Isolation_Workflow plant_material Aerial Parts of Alpinia chinensis extraction Extraction with Dichloromethane (CH₂Cl₂) plant_material->extraction crude_extract Crude Extract extraction->crude_extract chromatography Column Chromatography (Silica Gel) crude_extract->chromatography fractions Eluted Fractions chromatography->fractions purification Further Purification (e.g., HPLC) fractions->purification isolated_cpd Isolated Diterpenoids (including this compound) purification->isolated_cpd characterization Structural Elucidation (NMR, MS) isolated_cpd->characterization final_product Pure this compound characterization->final_product

Caption: General workflow for the isolation and purification of this compound.

Methodology:

  • Plant Material: The aerial parts of Alpinia chinensis are collected, air-dried, and ground into a fine powder.

  • Extraction: The powdered plant material is extracted with dichloromethane (CH₂Cl₂) at room temperature. The solvent is then evaporated under reduced pressure to yield a crude extract.

  • Column Chromatography: The crude extract is subjected to column chromatography on silica gel. The column is typically eluted with a gradient of solvents, such as a hexane-ethyl acetate mixture, to separate the components based on polarity.

  • Fraction Collection: Fractions are collected and monitored by thin-layer chromatography (TLC) to identify those containing diterpenoids.

  • Further Purification: Fractions containing the compounds of interest are combined and may require further purification using techniques such as preparative high-performance liquid chromatography (HPLC).

  • Structural Elucidation: The structure of the purified compound is determined using spectroscopic methods, including Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Conclusion

This compound represents a promising natural product with potential for development as an antitumor agent. This guide provides the currently available information on its physico-chemical properties and a framework for understanding its biological activity. Significant further research is necessary to fully characterize this compound, including the determination of a complete physico-chemical profile, elucidation of its specific mechanism of antitumor action, and identification of its molecular targets. The experimental protocols and workflows provided herein offer a starting point for researchers to advance the study of this compound and other bioactive diterpenoids from Alpinia chinensis.

Isolation and purification of Chinensine B from plant extracts.

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Guide to the Extraction, Isolation, and Purification of Chinensine B from Sophora tonkinensis

This technical guide provides a comprehensive overview of the methodologies for the isolation and purification of this compound, a bioactive alkaloid found in the roots and rhizomes of Sophora tonkinensis Gagnep. This document is intended for researchers, scientists, and professionals in the field of drug development and natural product chemistry, offering detailed experimental protocols and a summary of relevant data.

Sophora tonkinensis, a plant widely used in traditional medicine, is a rich source of various secondary metabolites, including flavonoids and quinolizidine alkaloids. Among these, this compound has garnered interest for its potential pharmacological activities. The successful isolation of this compound is a critical step for further biological and chemical investigations.

Experimental Protocols

The following protocols are synthesized from established methods for the isolation of alkaloids from Sophora tonkinensis.

Plant Material and Pre-processing
  • Plant Material: Dried roots and rhizomes of Sophora tonkinensis.

  • Pre-processing: The plant material is ground into a coarse powder to increase the surface area for efficient extraction.

Extraction
  • Solvent Extraction: The powdered plant material is extracted with an aqueous ethanol solution (e.g., 50-95% ethanol)[1][2][3]. Maceration or reflux extraction can be employed. The extraction is typically repeated multiple times to ensure maximum yield.

  • Crude Extract Preparation: The combined ethanolic extracts are filtered and concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

Liquid-Liquid Partitioning
  • Solvent Partitioning: The crude extract is suspended in water and subjected to sequential liquid-liquid partitioning with solvents of increasing polarity, such as n-butanol[3]. This step aims to separate compounds based on their polarity, with alkaloids typically concentrating in the n-butanol fraction.

Chromatographic Purification

A multi-step chromatographic approach is essential for the isolation of pure this compound.

  • Macroporous Resin Chromatography: The n-butanol fraction is subjected to column chromatography using a macroporous absorption resin (e.g., AB-8 resin)[4]. The column is washed with water to remove highly polar impurities, and the target alkaloids are then eluted with a gradient of ethanol in water[5].

  • Sephadex LH-20 Chromatography: Fractions enriched with this compound from the macroporous resin chromatography are further purified using a Sephadex LH-20 column with methanol as the eluent. This step separates compounds based on their molecular size and polarity.

  • Preparative High-Performance Liquid Chromatography (HPLC): The final purification is achieved using preparative HPLC on a C18 column[3]. A gradient elution system, typically consisting of methanol-water or acetonitrile-water, is employed to isolate this compound to a high degree of purity.

Purity Assessment and Structural Elucidation
  • Analytical HPLC: The purity of the isolated this compound is assessed using analytical HPLC with a photodiode array (PAD) or UV detector[2][4].

  • Spectroscopic Analysis: The chemical structure of the purified compound is confirmed using various spectroscopic techniques, including Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy (1H NMR, 13C NMR, COSY, HMQC, and HMBC)[6].

Quantitative Data Summary

The following table summarizes representative quantitative data for the isolation of alkaloids from Sophora tonkinensis. Please note that specific yields for this compound may vary depending on the plant material and the efficiency of the isolation process.

ParameterValueReference
Extraction Yield (Crude Extract) Varies[3]
n-Butanol Fraction Yield Varies[3]
Oxymatrine Content in Root 16.2 mg/g[2]
Cytisine Content in Root 5.63 mg/g[2]
Purity after Preparative HPLC >98%[3]

Experimental Workflow

The following diagram illustrates the key stages in the isolation and purification of this compound.

Isolation_Workflow Plant_Material Dried Sophora tonkinensis Roots Grinding Grinding Plant_Material->Grinding Extraction Aqueous Ethanol Extraction Grinding->Extraction Filtration_Concentration Filtration & Concentration Extraction->Filtration_Concentration Crude_Extract Crude Extract Filtration_Concentration->Crude_Extract Partitioning Liquid-Liquid Partitioning (n-Butanol) Crude_Extract->Partitioning Butanol_Fraction n-Butanol Fraction Partitioning->Butanol_Fraction Macroporous_Resin Macroporous Resin Chromatography Butanol_Fraction->Macroporous_Resin Sephadex Sephadex LH-20 Chromatography Macroporous_Resin->Sephadex Prep_HPLC Preparative HPLC Sephadex->Prep_HPLC Pure_Compound Pure this compound Prep_HPLC->Pure_Compound Analysis Purity Assessment & Structural Elucidation (HPLC, MS, NMR) Pure_Compound->Analysis

References

Author: BenchChem Technical Support Team. Date: November 2025

Executive Summary: While the specific diterpenoid "Chinensine B" (CAS 849245-34-7; Molecular Formula: C20H28O3) remains structurally and functionally uncharacterized in publicly accessible literature, a review of related diterpenoids from the genera Juniperus and Schisandra, from which the name "Chinensine" is likely derived, reveals a rich source of bioactive compounds. This technical guide provides an in-depth analysis of these related diterpenoids, focusing on their anti-inflammatory and cytotoxic properties. Quantitative data is summarized in structured tables, detailed experimental methodologies are provided for key assays, and relevant signaling pathways are visualized to support researchers, scientists, and drug development professionals in this field.

Diterpenoids from Juniperus chinensis

The genus Juniperus is a well-documented source of structurally diverse diterpenoids, primarily belonging to the abietane, pimarane, and labdane classes. These compounds have demonstrated a range of biological activities, with a notable emphasis on cytotoxicity and anti-inflammatory effects.

Quantitative Data on Biological Activities

The cytotoxic and anti-inflammatory activities of several diterpenoids isolated from Juniperus chinensis and related species are summarized in Table 1.

CompoundDiterpenoid ClassBiological ActivityAssay SystemIC50 (µM)Reference
TotaroloneAbietaneAnti-lymphangiogenicHuman Lymphatic Endothelial Cells (LECs)6 ± 1[1][2]
3β-hydroxytotarolAbietaneAnti-lymphangiogenicHuman Lymphatic Endothelial Cells (LECs)29 ± 1[1][2]
7-oxototarolAbietaneAnti-lymphangiogenicHuman Lymphatic Endothelial Cells (LECs)28 ± 1[1][2]
1-oxo-3β-hydroxytotarolAbietaneAnti-lymphangiogenicHuman Lymphatic Endothelial Cells (LECs)45 ± 2[1][2]
FerruginolAbietaneAntioxidant (DPPH)Cell-free36.32[3]
FerruginolAnti-ulcerIn vivo (rat)--[3]
SugiolAbietaneCytotoxicMCF-7, HeLa, HCT116 cell lines~22.45[3]
16-acetoxyhorminoneAbietaneAnti-inflammatory (TNF-α inhibition)LPS-induced RAW264.7 cells3.97 ± 0.70[4]
6,12-Dihydroxyabieta-5,8,11,13-tetraen-7-oneAbietaneCytotoxicHepG2, MCF-7, HeLa cell lines24.41 - 58.39[5]

Table 1: Biological Activities of Diterpenoids from Juniperus species.

Experimental Protocols

A general workflow for the isolation of diterpenoids from Juniperus chinensis is depicted below. This process typically involves extraction with organic solvents, followed by chromatographic separation.

G cluster_extraction Extraction cluster_partition Partitioning cluster_chromatography Chromatography plant_material Dried J. chinensis Heartwood extraction Methanol Extraction plant_material->extraction crude_extract Crude Methanol Extract partition n-Hexane/Water Partition crude_extract->partition n_hexane n_hexane partition->n_hexane n-Hexane Fraction aqueous aqueous partition->aqueous Aqueous Fraction (discarded) silica_gel Silica Gel Column Chromatography n_hexane->silica_gel fractions Sub-fractions silica_gel->fractions hplc Preparative HPLC fractions->hplc compounds Isolated Diterpenoids hplc->compounds G cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay MTT Assay cell_seeding Seed cells in 96-well plate incubation1 Incubate (24h) cell_seeding->incubation1 add_compound Add test diterpenoid incubation2 Incubate (48-72h) add_compound->incubation2 add_mtt Add MTT solution incubation3 Incubate (2-4h) add_mtt->incubation3 solubilize Add solubilization buffer (e.g., DMSO) incubation3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance G cluster_cell_culture Cell Culture & Stimulation cluster_assay Griess Assay cell_seeding Seed RAW264.7 cells pretreatment Pre-treat with test compound cell_seeding->pretreatment stimulation Stimulate with LPS (1 µg/mL) pretreatment->stimulation incubation Incubate (24h) stimulation->incubation collect_supernatant Collect cell supernatant add_griess Add Griess reagent to supernatant collect_supernatant->add_griess incubation2 Incubate (10-15 min) add_griess->incubation2 read_absorbance Read absorbance at 540 nm incubation2->read_absorbance G cluster_stimulus Pro-inflammatory Stimuli cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LPS LPS IKK IKK complex LPS->IKK TNFa TNF-α TNFa->IKK IkB_p p-IκB IKK->IkB_p Phosphorylation IkB IκB NFkB NF-κB NFkB_n NF-κB NFkB->NFkB_n Translocation IkB_NFkB IκB-NF-κB complex IkB_NFkB->IKK IkB_NFkB->NFkB Release proteasome Proteasomal Degradation IkB_p->proteasome DNA DNA NFkB_n->DNA genes Pro-inflammatory Gene Transcription (e.g., iNOS, COX-2) DNA->genes G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IRAKs IRAKs MyD88->IRAKs TRAF6 TRAF6 IRAKs->TRAF6 TAK1 TAK1 complex TRAF6->TAK1 IKK IKK complex TAK1->IKK NFkB NF-κB Activation IKK->NFkB

References

Methodological & Application

Uncharted Territory: The Elusive Cellular Protocol for Chinensine B

Author: BenchChem Technical Support Team. Date: November 2025

Despite a comprehensive search of available scientific literature, a detailed protocol for the cell culture treatment of Chinensine B, a diterpenoid with the chemical formula C20H28O3 and CAS number 849245-34-7, remains unestablished. At present, there is a notable absence of published research detailing its mechanism of action, cytotoxicity, or its effects on cellular processes such as apoptosis and the cell cycle.

This lack of empirical data prevents the creation of specific, evidence-based application notes and experimental protocols for researchers, scientists, and drug development professionals. Key quantitative data, including IC50 values in various cell lines and effective concentration ranges for inducing specific cellular responses, are not available in the public domain.

Consequently, it is not possible to provide structured tables summarizing quantitative data, detailed methodologies for key experiments, or diagrams of associated signaling pathways, as the foundational research to support these has not been published.

The Path Forward: Foundational Research Required

For researchers interested in investigating the therapeutic potential of this compound, the initial steps would involve a series of fundamental cell-based assays to determine its biological activity. These would include:

  • Solubility and Stability Testing: Determining the appropriate solvent for this compound and assessing its stability in cell culture media are critical first steps for reliable experimental outcomes.

  • Cytotoxicity Screening: Establishing the concentration-dependent effects of this compound on cell viability across a panel of relevant cell lines (e.g., cancer cell lines, normal cell lines) is essential. A dose-response curve generated from a cell viability assay, such as the MTT or CellTiter-Glo assay, would be necessary to determine the half-maximal inhibitory concentration (IC50).

  • Mechanism of Action Studies: Should this compound exhibit significant cytotoxicity, further investigation into its mode of action would be warranted. This would typically involve assays to assess:

    • Apoptosis Induction: Using techniques like Annexin V/Propidium Iodide staining followed by flow cytometry to detect programmed cell death.

    • Cell Cycle Analysis: Employing propidium iodide staining and flow cytometry to determine if the compound causes arrest at specific phases of the cell cycle.

    • Western Blot Analysis: To probe for changes in the expression levels of key proteins involved in apoptosis (e.g., caspases, Bcl-2 family proteins) and cell cycle regulation (e.g., cyclins, CDKs).

Proposed General Experimental Workflow

For pioneering research on this compound, a logical experimental workflow would be necessary.

experimental_workflow cluster_prep Preparation cluster_screening Initial Screening cluster_mechanistic Mechanistic Studies cluster_analysis Data Analysis & Interpretation solubility Determine Solubility & Stability of this compound stock Prepare Stock Solution solubility->stock cell_culture Culture Selected Cell Lines stock->cell_culture viability_assay Perform Cell Viability Assay (e.g., MTT, CellTiter-Glo) cell_culture->viability_assay ic50 Calculate IC50 Value viability_assay->ic50 apoptosis Apoptosis Assay (Annexin V/PI Staining) ic50->apoptosis cell_cycle Cell Cycle Analysis (PI Staining) ic50->cell_cycle western_blot Western Blot Analysis ic50->western_blot pathway Identify Potential Signaling Pathways apoptosis->pathway cell_cycle->pathway western_blot->pathway conclusion Draw Conclusions on Mechanism of Action pathway->conclusion

Figure 1. A generalized workflow for the initial investigation of the biological activity of an uncharacterized compound like this compound in a cell culture setting.

As the scientific community continues to explore novel natural compounds, it is anticipated that future research will elucidate the biological role of this compound, paving the way for the development of detailed and validated experimental protocols. Researchers are encouraged to report their findings to contribute to a collective understanding of this compound's potential.

Application Notes and Protocols for Dissolving Chinensine B in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chinensine B is a diterpenoid with potential antitumor properties, making it a compound of significant interest in oncological research. Successful in vitro evaluation of this compound necessitates a reliable and reproducible method for its dissolution to ensure accurate and consistent experimental results. Due to its likely hydrophobic nature, direct dissolution in aqueous cell culture media is challenging. This document provides a detailed protocol for the solubilization of this compound using Dimethyl Sulfoxide (DMSO), a common solvent for water-insoluble compounds in biological assays. The protocol emphasizes the preparation of a high-concentration stock solution and subsequent dilution to working concentrations that are non-toxic to cells. Adherence to these guidelines is crucial for maintaining the integrity of in vitro experiments and obtaining meaningful data.

Data Presentation

The following table summarizes the recommended concentrations for the preparation and use of this compound solutions in in vitro assays. It is imperative to perform a dose-response curve to determine the optimal concentration for your specific cell line and assay.

Solution ComponentStock SolutionWorking Solution (Example)Final Assay Concentration (Example)
This compound 10 mM100 µM1 µM
DMSO 100%1% in cell culture medium0.01% in cell culture medium
Cell Culture Medium -99%99.99%

Note: The final DMSO concentration in the assay should ideally be kept below 0.5% to minimize solvent-induced cytotoxicity. It is crucial to include a vehicle control (medium with the same final concentration of DMSO) in all experiments.

Experimental Protocols

Materials
  • This compound (powder form)

  • Dimethyl Sulfoxide (DMSO), cell culture grade

  • Sterile microcentrifuge tubes

  • Sterile, pyrogen-free cell culture medium appropriate for the cell line in use

  • Vortex mixer

  • Water bath or heat block (optional, for gentle warming)

  • Sterile, filtered pipette tips

Protocol for Preparation of this compound Stock Solution (10 mM)
  • Preparation: In a sterile environment (e.g., a laminar flow hood), weigh out the required amount of this compound powder. For a 10 mM stock solution, the amount will depend on the molecular weight of this compound.

  • Dissolution: Add the appropriate volume of 100% cell culture grade DMSO to the weighed this compound in a sterile microcentrifuge tube to achieve a final concentration of 10 mM.

  • Solubilization: Vortex the solution vigorously for 1-2 minutes to facilitate dissolution. If the compound does not fully dissolve, gentle warming in a 37°C water bath for 5-10 minutes can be applied. Visually inspect the solution to ensure there are no visible particles.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C for long-term stability. Based on available data for similar compounds, the solution in DMSO is expected to be stable for at least one year when stored at -80°C.

Protocol for Preparation of Working Solutions and Dosing Cells
  • Thawing: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Intermediate Dilution (Optional but Recommended): To minimize the direct addition of high-concentration DMSO to the cell culture, prepare an intermediate dilution of this compound in pre-warmed (37°C) cell culture medium. For example, to prepare a 100 µM working solution, dilute the 10 mM stock solution 1:100 in the cell culture medium. This will result in a 1% DMSO concentration in the working solution.

  • Final Dilution and Dosing: Add the appropriate volume of the working solution to the cell culture wells to achieve the desired final concentrations of this compound. For instance, to achieve a final concentration of 1 µM from a 100 µM working solution, you would add 10 µL of the working solution to 990 µL of cell culture medium in a well. This results in a final DMSO concentration of 0.01%.

  • Vehicle Control: It is critical to include a vehicle control in your experimental setup. This control should contain the same final concentration of DMSO as the highest concentration of this compound being tested. To prepare this, add the same volume of the DMSO-containing cell culture medium (without this compound) to control wells.

Mandatory Visualizations

Experimental Workflow for this compound Solubilization and In Vitro Application

G cluster_prep Stock Solution Preparation cluster_assay In Vitro Assay Preparation cluster_controls Experimental Controls weigh Weigh this compound Powder add_dmso Add 100% DMSO weigh->add_dmso vortex Vortex to Dissolve add_dmso->vortex store Aliquot and Store at -80°C vortex->store thaw Thaw Stock Solution store->thaw intermediate_dilution Prepare Intermediate Dilution in Cell Culture Medium thaw->intermediate_dilution final_dilution Prepare Final Dilutions in Cell Culture Medium intermediate_dilution->final_dilution add_to_cells Add to Cell Culture final_dilution->add_to_cells vehicle_control Vehicle Control (DMSO) final_dilution->vehicle_control Same final DMSO concentration untreated_control Untreated Control add_to_cells->untreated_control Compare against G ChinensineB This compound TargetProtein Target Protein ChinensineB->TargetProtein Inhibition DownstreamEffector1 Downstream Effector 1 TargetProtein->DownstreamEffector1 DownstreamEffector2 Downstream Effector 2 DownstreamEffector1->DownstreamEffector2 CellularResponse Cellular Response (e.g., Apoptosis) DownstreamEffector2->CellularResponse

Application Notes and Protocols for Gallic Acid in Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Chinensine B" did not yield sufficient scientific literature to provide detailed dosage and administration protocols. "this compound" is a sparsely documented diterpenoid. In its place, this document provides comprehensive application notes and protocols for Gallic Acid , a well-researched polyphenolic compound with significant anti-inflammatory properties found in various plants, including Galla Chinensis.

Overview

Gallic Acid (3,4,5-trihydroxybenzoic acid) is a naturally occurring phenolic compound that has demonstrated potent anti-inflammatory, antioxidant, and neuroprotective effects in numerous preclinical studies.[1][2][3] Its therapeutic potential is attributed to its ability to modulate key signaling pathways involved in the inflammatory response, primarily the NF-κB and MAPK pathways.[1][2][4] These notes provide a summary of dosages, administration routes, and experimental protocols for utilizing Gallic Acid in animal models of inflammation.

Data Presentation: Dosage and Administration of Gallic Acid

The following tables summarize the quantitative data on Gallic Acid dosage and administration in various animal models for studying its anti-inflammatory effects.

Table 1: Oral Administration of Gallic Acid

Animal ModelDosageFrequencyDurationObserved EffectsReference
Swiss Albino Mice100 mg/kgSingle dose1 hour prior to irradiationReduced radiation-induced cellular DNA damage[3]
Albino Mice100, 300, 900 mg/kg/dayDaily28 daysNo significant alterations in morphological, behavioral, or hematological parameters[5]
F344 Rats119 mg/kg/day (males), 128 mg/kg/day (females)Daily (in diet)13 weeksNo-observed-adverse-effect level (NOAEL) established[6][7]

Table 2: Intraperitoneal (IP) Administration of Gallic Acid

Animal ModelDosageFrequencyDurationObserved EffectsReference
DBA/1J Mice (Collagen-Induced Arthritis)40 and 80 mg/kg/dayDaily3 weeksReduced clinical arthritis scores and hind paw volume[8]
Wistar Rats (Transient Ischemia-Reperfusion)50 and 100 mg/kgDaily7 daysHepatoprotective effects, prevention of increased liver enzymes[9]
Wistar Rats (Acute Toxicity)11.46, 114.6, 1146 mg/kgSingle dose-Low to medium doses considered safe[10]

Experimental Protocols

Protocol for Oral Administration in a Mouse Model of Systemic Inflammation

This protocol is based on studies evaluating the protective effects of Gallic Acid against systemic insults.[3]

Objective: To assess the anti-inflammatory and protective effects of orally administered Gallic Acid.

Materials:

  • Gallic Acid powder

  • Vehicle (e.g., distilled water, 0.5% carboxymethylcellulose)

  • Oral gavage needles (20-22 gauge, 1-1.5 inch)

  • Syringes

  • Animal balance

  • Male Swiss albino mice (6-8 weeks old)

Procedure:

  • Preparation of Gallic Acid Solution:

    • Accurately weigh the required amount of Gallic Acid.

    • Dissolve or suspend it in the chosen vehicle to achieve the desired final concentration (e.g., for a 100 mg/kg dose in a 25 g mouse with an administration volume of 0.2 mL, the concentration would be 12.5 mg/mL).

    • Ensure the solution/suspension is homogenous before each administration.

  • Animal Handling and Dosing:

    • Weigh each mouse to calculate the precise volume of the Gallic Acid solution to be administered.

    • Gently restrain the mouse.

    • Insert the oral gavage needle carefully into the esophagus and deliver the solution into the stomach.

    • Administer the vehicle to the control group using the same procedure.

  • Induction of Inflammation:

    • One hour after Gallic Acid administration, induce the inflammatory stimulus (e.g., whole-body gamma irradiation).

  • Outcome Assessment:

    • At a predetermined time point post-induction (e.g., 24 hours), collect blood and tissues for analysis of inflammatory markers, DNA damage, etc.

Protocol for Intraperitoneal (IP) Injection in a Mouse Model of Rheumatoid Arthritis

This protocol is adapted from studies investigating the immunomodulatory effects of Gallic Acid in a collagen-induced arthritis (CIA) model.[8]

Objective: To evaluate the therapeutic efficacy of Gallic Acid in a chronic inflammatory disease model.

Materials:

  • Gallic Acid powder

  • Sterile, pyrogen-free saline or phosphate-buffered saline (PBS)

  • Syringes (1 mL)

  • Needles (25-27 gauge)

  • Male DBA/1J mice (8-10 weeks old)

  • Complete and Incomplete Freund's Adjuvant

  • Bovine type II collagen

Procedure:

  • Induction of Collagen-Induced Arthritis (CIA):

    • Emulsify bovine type II collagen in Complete Freund's Adjuvant.

    • Administer the primary immunization via intradermal injection at the base of the tail.

    • After 21 days, administer a booster injection of type II collagen emulsified in Incomplete Freund's Adjuvant.

  • Preparation of Gallic Acid Solution:

    • Dissolve Gallic Acid in sterile saline to the desired concentrations (e.g., 4 mg/mL and 8 mg/mL for 40 and 80 mg/kg doses, respectively, assuming a 10 mL/kg injection volume).

    • Filter-sterilize the solution.

  • Administration of Gallic Acid:

    • Begin IP injections at the onset of arthritis symptoms.

    • Weigh the mice daily to adjust the injection volume.

    • Restrain the mouse and locate the injection site in the lower right abdominal quadrant.

    • Insert the needle at a 30-45° angle and inject the solution.

    • Administer sterile saline to the control CIA group.

  • Monitoring and Assessment:

    • Monitor the mice daily for clinical signs of arthritis (e.g., paw swelling, erythema) and body weight.

    • At the end of the treatment period (e.g., 3 weeks), collect serum and tissues to analyze inflammatory cytokines (e.g., IL-6, TNF-α), and perform histological evaluation of the joints.

Visualization of Pathways and Workflows

Signaling Pathway of Gallic Acid's Anti-inflammatory Action

Gallic Acid exerts its anti-inflammatory effects primarily by inhibiting the NF-κB and MAPK signaling pathways, which are crucial for the production of pro-inflammatory mediators.[2][4]

Gallic_Acid_Signaling_Pathway cluster_stimulus Inflammatory Stimulus (e.g., LPS) cluster_pathways Intracellular Signaling cluster_nucleus Nuclear Events cluster_output Cellular Response Stimulus Stimulus MAPK MAPK (p38, JNK, ERK) Stimulus->MAPK IKK IKK Stimulus->IKK Gene_Transcription Pro-inflammatory Gene Transcription MAPK->Gene_Transcription IκBα IκBα IKK->IκBα Phosphorylation & Degradation NF-κB NF-κB IκBα->NF-κB NF-κB_nucleus NF-κB (Nuclear Translocation) NF-κB->NF-κB_nucleus NF-κB_nucleus->Gene_Transcription Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Gene_Transcription->Cytokines Gallic_Acid Gallic Acid Gallic_Acid->MAPK Gallic_Acid->IKK

Caption: Gallic Acid inhibits inflammation by blocking the MAPK and NF-κB signaling pathways.

Experimental Workflow for Evaluating Gallic Acid in an Animal Model

The following diagram illustrates a typical experimental workflow for assessing the efficacy of Gallic Acid in an in vivo inflammation model.

Experimental_Workflow cluster_setup Experimental Setup cluster_procedure Experimental Procedure cluster_analysis Data Collection & Analysis Animal_Model Select Animal Model (e.g., Mice, Rats) Acclimatization Acclimatization Period Animal_Model->Acclimatization Grouping Randomize into Groups (Control, Vehicle, GA doses) GA_Admin Gallic Acid Administration (Oral or IP) Grouping->GA_Admin Acclimatization->Grouping Inflammation_Induction Induce Inflammation (e.g., LPS, Collagen) GA_Admin->Inflammation_Induction Monitoring Monitor Clinical Signs & Body Weight Inflammation_Induction->Monitoring Sample_Collection Collect Blood & Tissues Monitoring->Sample_Collection Biochemical_Analysis Analyze Inflammatory Markers (Cytokines, etc.) Sample_Collection->Biochemical_Analysis Histopathology Histopathological Examination Sample_Collection->Histopathology Data_Analysis Statistical Analysis Biochemical_Analysis->Data_Analysis Histopathology->Data_Analysis

References

Using Chinensine B as a chemical probe for studying cellular pathways.

Author: BenchChem Technical Support Team. Date: November 2025

A critical review of current research indicates that while Chinensine B is a recognized chemical compound, there is a significant lack of published scientific literature detailing its use as a chemical probe for studying cellular pathways. As of late 2025, its cellular targets, mechanism of action, and specific applications in cell-based assays have not been established. Therefore, detailed, experimentally validated protocols and quantitative data for its use as a chemical probe are not available.

Introduction to this compound

This compound is a diterpenoid compound with the chemical formula C20H28O3. It is cataloged under CAS number 849245-34-7. While its chemical structure is defined, its biological activities and potential as a tool for chemical biology remain largely unexplored in the public domain.

It is important to distinguish this compound from other similarly named compounds isolated from medicinal plants, such as Schisandrin B from Schisandra chinensis, which has been more extensively studied for its biological properties.

Current Status as a Chemical Probe

A chemical probe is a small molecule used to study biological systems, characterized by high potency, selectivity, and a well-understood mechanism of action. Based on a thorough review of available scientific literature, this compound does not currently meet these criteria. There are no peer-reviewed studies that identify specific protein targets for this compound or elucidate the signaling pathways it may modulate.

Consequently, the development of detailed application notes and protocols for its use in studying cellular pathways is not feasible at this time.

General Considerations for Using Novel Compounds in Cellular Assays

For researchers interested in investigating the potential of novel compounds like this compound as chemical probes, a systematic approach is required. This typically involves the following stages:

  • Target Identification: Determining the specific cellular components (e.g., proteins, enzymes) with which the compound interacts.

  • Mechanism of Action Studies: Elucidating how the compound affects the function of its target and the downstream cellular processes.

  • Selectivity Profiling: Assessing the compound's activity against a broad range of potential off-targets to ensure its specificity.

  • Cell-Based Assay Development: Optimizing experimental conditions for using the compound to study a particular cellular pathway.

An initial experimental workflow to characterize a novel compound like this compound could be conceptualized as follows:

G cluster_0 Initial Characterization cluster_1 In Vitro Screening cluster_2 Cell-Based Assays cluster_3 Pathway Analysis Compound Acquisition\n(this compound) Compound Acquisition (this compound) Purity and Identity Confirmation\n(NMR, Mass Spec) Purity and Identity Confirmation (NMR, Mass Spec) Compound Acquisition\n(this compound)->Purity and Identity Confirmation\n(NMR, Mass Spec) Solubility and Stability Testing Solubility and Stability Testing Purity and Identity Confirmation\n(NMR, Mass Spec)->Solubility and Stability Testing Biochemical Assays\n(e.g., Kinase Panel) Biochemical Assays (e.g., Kinase Panel) Solubility and Stability Testing->Biochemical Assays\n(e.g., Kinase Panel) Binding Assays\n(e.g., SPR, MST) Binding Assays (e.g., SPR, MST) Solubility and Stability Testing->Binding Assays\n(e.g., SPR, MST) Cytotoxicity Assays\n(e.g., MTT, CellTiter-Glo) Cytotoxicity Assays (e.g., MTT, CellTiter-Glo) Biochemical Assays\n(e.g., Kinase Panel)->Cytotoxicity Assays\n(e.g., MTT, CellTiter-Glo) Binding Assays\n(e.g., SPR, MST)->Cytotoxicity Assays\n(e.g., MTT, CellTiter-Glo) Phenotypic Screening\n(e.g., High-Content Imaging) Phenotypic Screening (e.g., High-Content Imaging) Cytotoxicity Assays\n(e.g., MTT, CellTiter-Glo)->Phenotypic Screening\n(e.g., High-Content Imaging) Target Engagement Assays\n(e.g., CETSA, Pull-down) Target Engagement Assays (e.g., CETSA, Pull-down) Phenotypic Screening\n(e.g., High-Content Imaging)->Target Engagement Assays\n(e.g., CETSA, Pull-down) Western Blotting Western Blotting Target Engagement Assays\n(e.g., CETSA, Pull-down)->Western Blotting qPCR qPCR Western Blotting->qPCR Reporter Gene Assays Reporter Gene Assays qPCR->Reporter Gene Assays

Application Notes & Protocols for High-Throughput Screening Assays Involving Chinensine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document outlines two potential HTS applications for Chinensine B: a cell-based assay targeting the NF-κB signaling pathway for anti-inflammatory activity and a biochemical assay for evaluating its antioxidant capacity.

Application Note 1: Cell-Based High-Throughput Screening for Inhibitors of the NF-κB Signaling Pathway

Objective

To identify and characterize the inhibitory potential of this compound on the nuclear factor-kappa B (NF-κB) signaling pathway, a key mediator of inflammatory responses.[2] This assay is designed to screen for compounds that can suppress the activation of NF-κB induced by an inflammatory stimulus, such as tumor necrosis factor-alpha (TNF-α).

Workflow Overview

The experimental workflow for this high-throughput screening campaign is depicted below. It encompasses initial compound preparation, primary screening of a compound library (in which this compound would be included), a confirmatory screen of initial hits, and subsequent dose-response analysis to determine potency.

HTS_Workflow cluster_prep Preparation cluster_screening Screening cluster_validation Validation Compound_Library Compound Library (incl. This compound) Assay_Plates Assay-Ready Plates Compound_Library->Assay_Plates Acoustic Dispensing Primary_Screen Primary HTS (Single Concentration) Assay_Plates->Primary_Screen Hit_Identification Hit Identification (Z-score > 2) Primary_Screen->Hit_Identification Confirmatory_Screen Confirmatory Screen (Fresh Compound) Hit_Identification->Confirmatory_Screen Dose_Response Dose-Response (IC50 Determination) Confirmatory_Screen->Dose_Response

Caption: High-Throughput Screening Workflow for this compound.
Signaling Pathway

The NF-κB signaling pathway is a critical regulator of inflammatory gene expression. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory cytokines like TNF-α, the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκB. This allows NF-κB to translocate to the nucleus and induce the transcription of target genes. This assay aims to identify compounds that inhibit this process.

NFkB_Pathway TNFa TNF-α TNFR TNFR TNFa->TNFR Binds IKK IKK Complex TNFR->IKK Activates IkB IκB IKK->IkB Phosphorylates IKK->IkB NFkB NF-κB IkB->NFkB Inhibits Gene_Expression Inflammatory Gene Expression Nucleus Nucleus NFkB->Nucleus Translocates Chinensine_B This compound (Hypothetical Inhibitor) Chinensine_B->IKK Inhibits

Caption: Simplified NF-κB Signaling Pathway.
Experimental Protocol

1. Cell Culture and Seeding:

  • Culture HEK293 cells stably expressing an NF-κB luciferase reporter gene in DMEM supplemented with 10% FBS, 1% penicillin-streptomycin, and a selection antibiotic.

  • Harvest cells at 80-90% confluency and resuspend in assay medium (DMEM with 2% FBS).

  • Seed 5,000 cells per well in a 384-well white, clear-bottom assay plate using a liquid handler.

  • Incubate plates for 24 hours at 37°C in a 5% CO₂ incubator.

2. Compound Addition:

  • Prepare a 10 mM stock solution of this compound in DMSO.

  • Perform serial dilutions to create a dose-response plate. For primary screening, use a single concentration (e.g., 10 µM).

  • Transfer 50 nL of compound solution to the assay plates using an acoustic liquid handler.

  • Include positive controls (e.g., a known IKK inhibitor) and negative controls (DMSO vehicle).

3. Stimulation and Incubation:

  • Prepare a solution of TNF-α in assay medium to a final concentration of 20 ng/mL.

  • Add 5 µL of the TNF-α solution to all wells except for the unstimulated controls.

  • Incubate the plates for 6 hours at 37°C in a 5% CO₂ incubator.

4. Luciferase Assay:

  • Equilibrate the assay plates and luciferase reagent to room temperature.

  • Add 25 µL of luciferase substrate to each well.

  • Incubate for 10 minutes at room temperature, protected from light.

  • Measure luminescence using a plate reader.

Data Presentation

Table 1: Hypothetical Primary Screening Results

Compound ID Concentration (µM) Luminescence (RLU) Percent Inhibition Z-Score Hit
Control (+) 10 5,000 95.0% N/A N/A
Control (-) 0 100,000 0.0% N/A N/A
This compound 10 45,000 55.0% 2.5 Yes

| Compound X | 10 | 98,000 | 2.0% | 0.1 | No |

Table 2: Hypothetical Dose-Response Data for this compound

Concentration (µM) Percent Inhibition
100 92.5%
30 85.1%
10 55.0%
3 20.3%
1 5.2%

| IC₅₀ (µM) | 8.7 |

Application Note 2: Biochemical High-Throughput Screening for Antioxidant Activity

Objective

To quantify the antioxidant capacity of this compound using an oxygen radical absorbance capacity (ORAC) assay. This assay measures the ability of a compound to quench peroxyl radicals, providing an indication of its antioxidant potential.

Experimental Protocol

1. Reagent Preparation:

  • Prepare a stock solution of Fluorescein (probe) in 75 mM phosphate buffer (pH 7.4).

  • Prepare a stock solution of AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride), a peroxyl radical generator.

  • Prepare a 10 mM stock solution of this compound in DMSO and create serial dilutions.

  • Use Trolox as a positive control and prepare a standard curve.

2. Assay Procedure:

  • Add 25 µL of blank (phosphate buffer), Trolox standards, or this compound samples to a 96-well black plate.

  • Add 150 µL of the Fluorescein solution to each well.

  • Incubate the plate at 37°C for 15 minutes.

  • Initiate the reaction by adding 25 µL of the AAPH solution to all wells.

  • Immediately place the plate in a fluorescence plate reader.

3. Data Acquisition:

  • Measure the fluorescence decay every minute for 60 minutes at an excitation wavelength of 485 nm and an emission wavelength of 520 nm.

4. Data Analysis:

  • Calculate the area under the curve (AUC) for each sample.

  • Subtract the AUC of the blank from the AUC of the samples and standards.

  • Plot the net AUC for the Trolox standards to generate a standard curve.

  • Express the antioxidant capacity of this compound in Trolox equivalents (TE).

Data Presentation

Table 3: Hypothetical ORAC Assay Results for this compound

Compound Concentration (µM) Net AUC ORAC Value (µM TE/µM)
Trolox 6.25 1500 1.0
Trolox 12.5 3000 1.0
Trolox 25 6000 1.0
Trolox 50 12000 1.0

| This compound | 10 | 4800 | 2.0 |

This result would suggest that this compound has twice the antioxidant capacity of Trolox in this assay system.

References

Application Notes and Protocols for Evaluating the Cytotoxicity of Chinensine B

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for assessing the cytotoxic effects of Chinensine B, a novel compound with therapeutic potential. The following sections outline a series of robust cell-based assays to determine the viability and proliferation of cells upon treatment with this compound. These protocols are designed to be accessible for researchers, scientists, and professionals in the field of drug development. The included methodologies for MTT, Lactate Dehydrogenase (LDH), and apoptosis assays are standard in the field of cytotoxicity testing. Additionally, this document includes templates for data presentation and diagrams of key experimental workflows and signaling pathways to facilitate experimental design and data interpretation.

Introduction

This compound is a novel natural product with purported anti-cancer properties. Preliminary studies suggest that it may inhibit the proliferation of various cancer cell lines. To rigorously evaluate its cytotoxic potential, a series of well-established cell-based assays are recommended. These assays measure different aspects of cell health, from metabolic activity to membrane integrity and the induction of programmed cell death (apoptosis). Understanding the cytotoxic profile of this compound is a critical step in its development as a potential therapeutic agent. This guide provides the necessary protocols to begin this evaluation.

Key Cytotoxicity Assays

A multi-faceted approach is recommended to comprehensively assess the cytotoxicity of this compound. The following assays are widely used and provide complementary information on the compound's effects on cells.[1][2]

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[3] Viable cells with active mitochondria reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals.[3]

  • Lactate Dehydrogenase (LDH) Assay: This assay quantifies the release of LDH from damaged cells into the culture medium.[4] LDH is a stable cytoplasmic enzyme that is released upon loss of membrane integrity, a hallmark of cytotoxicity.[4]

  • Apoptosis Assays (Annexin V/Propidium Iodide Staining): This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells. Annexin V binds to phosphatidylserine, which is translocated to the outer leaflet of the plasma membrane during early apoptosis. Propidium Iodide (PI) is a fluorescent nucleic acid stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.

Experimental Protocols

Cell Culture and Treatment
  • Cell Line Selection: Choose appropriate cancer cell lines for testing. Based on studies of similar compounds, consider using cell lines such as HeLa (cervical cancer), MDA-MB-231 (breast cancer), HepG2 (liver cancer), and CAOV3 (ovarian cancer).[5] A non-cancerous cell line should be included as a control to assess selective toxicity.

  • Cell Seeding: Plate cells in a 96-well microplate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).[1]

  • Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions of this compound in the complete culture medium to achieve the desired final concentrations.[1]

  • Treatment: Remove the overnight culture medium from the cells and replace it with the medium containing the various concentrations of this compound. Include vehicle-treated (solvent only) and untreated controls.[1]

  • Incubation: Incubate the cells for a predetermined period (e.g., 24, 48, or 72 hours) to assess the time-dependent effects of the compound.

MTT Assay Protocol
  • Reagent Preparation: Prepare MTT solution (5 mg/mL in PBS).

  • MTT Addition: At the end of the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: After the incubation, carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control.

LDH Assay Protocol
  • Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

  • LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. Typically, this involves adding the collected supernatant to a reaction mixture containing a substrate and a dye.

  • Incubation: Incubate the reaction mixture at room temperature for the time specified in the kit protocol.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually 490 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cytotoxicity based on the LDH released from treated cells compared to a positive control (cells lysed to achieve maximum LDH release).

Annexin V/PI Apoptosis Assay Protocol
  • Cell Harvesting: At the end of the treatment period, harvest the cells by trypsinization.

  • Cell Washing: Wash the cells with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic, and necrotic).

Data Presentation

Quantitative data from the cytotoxicity assays should be summarized in clear and concise tables to facilitate comparison and interpretation.

Table 1: IC50 Values of this compound on Various Cancer Cell Lines

Cell LineIC50 (µM) after 24hIC50 (µM) after 48hIC50 (µM) after 72h
HeLa Hypothetical ValueHypothetical ValueHypothetical Value
MDA-MB-231 Hypothetical ValueHypothetical ValueHypothetical Value
HepG2 Hypothetical ValueHypothetical ValueHypothetical Value
CAOV3 Hypothetical ValueHypothetical ValueHypothetical Value
Normal Cell Line Hypothetical ValueHypothetical ValueHypothetical Value

Table 2: Percentage of Apoptotic Cells after 48h Treatment with this compound (Hypothetical Data)

TreatmentConcentration (µM)% Early Apoptosis% Late Apoptosis/Necrosis
Control 02.5 ± 0.51.8 ± 0.3
This compound 1015.2 ± 1.25.6 ± 0.8
This compound 2535.8 ± 2.512.4 ± 1.5
This compound 5055.1 ± 3.125.7 ± 2.2

Visualizations

Diagrams illustrating the experimental workflow and potential signaling pathways can aid in understanding the experimental design and the mechanism of action of this compound.

experimental_workflow cluster_prep Preparation cluster_treatment Treatment cluster_assays Cytotoxicity Assays cluster_analysis Data Analysis prep_cells Cell Seeding (96-well plate) treatment Incubate Cells with This compound (24, 48, 72h) prep_cells->treatment prep_compound This compound Serial Dilution prep_compound->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Membrane Integrity) treatment->ldh apoptosis Apoptosis Assay (Flow Cytometry) treatment->apoptosis data_analysis Calculate IC50 & % Apoptosis mtt->data_analysis ldh->data_analysis apoptosis->data_analysis

Caption: Experimental workflow for assessing the cytotoxicity of this compound.

Many cytotoxic compounds induce apoptosis through the mitochondrial (intrinsic) pathway.

apoptosis_pathway cluster_stimulus Cytotoxic Stimulus cluster_mitochondria Mitochondrial Events cluster_caspase Caspase Cascade cluster_outcome Cellular Outcome chinensine_b This compound bax Bax/Bak Activation chinensine_b->bax cytochrome_c Cytochrome c Release bax->cytochrome_c caspase9 Caspase-9 Activation cytochrome_c->caspase9 caspase3 Caspase-3 Activation caspase9->caspase3 apoptosis Apoptosis caspase3->apoptosis

References

Application Notes and Protocols: Induction of Apoptosis in Cancer Cell Lines by Chinensine B

Author: BenchChem Technical Support Team. Date: November 2025

To the Researcher, Scientist, and Drug Development Professional,

This document provides a detailed overview of the application of Chinensine B for inducing apoptosis in various cancer cell lines. Please note that initial research did not yield specific results for a compound named "this compound." The information presented herein is based on extensive literature review of compounds with similar names and known anti-cancer properties, such as Clausine B and saponins from Allium chinense. It is possible that "this compound" is a novel compound, a less common synonym, or a proprietary name. Should you have a specific chemical structure or alternative nomenclature for this compound, more targeted information can be provided.

The data and protocols detailed below are synthesized from studies on these related compounds and are intended to serve as a comprehensive guide for investigating the pro-apoptotic potential of novel therapeutic agents.

Quantitative Data Summary

The following tables summarize the inhibitory and apoptotic effects of compounds structurally or functionally related to the presumed "this compound" on various cancer cell lines. This data is crucial for determining effective concentrations and comparing sensitivity across different cancer types.

Table 1: IC50 Values of Clausine B in Human Cancer Cell Lines

Cell LineCancer TypeIC50 (µg/mL)
MDA-MB-231Breast (Non-hormone-dependent)21.50[1]
HeLaCervical22.90[1]
CAOV3Ovarian27.00[1]
HepG2Hepatic28.94[1]
MCF-7Breast (Hormone-dependent)52.90[1]

Note: Clausine B demonstrated no significant cytotoxic effect on the normal Chang liver cell line, suggesting a degree of selectivity for cancer cells.[1]

Signaling Pathways in Apoptosis Induction

The induction of apoptosis by many natural compounds in cancer cells is often mediated through specific signaling cascades. While the precise mechanism of a putative "this compound" is yet to be elucidated, research on related compounds points towards the involvement of intrinsic and extrinsic apoptotic pathways.

A common mechanism involves the activation of the intrinsic (mitochondrial) pathway. This is often characterized by the upregulation of pro-apoptotic proteins like Bax and the downregulation of anti-apoptotic proteins such as Bcl-2. This shift in the Bax/Bcl-2 ratio leads to the loss of mitochondrial membrane potential, release of cytochrome c, and subsequent activation of a caspase cascade, culminating in apoptosis.

G Proposed Intrinsic Apoptotic Pathway This compound This compound Bax Bax (Pro-apoptotic) This compound->Bax Upregulates Bcl2 Bcl-2 (Anti-apoptotic) This compound->Bcl2 Downregulates Mitochondria Mitochondria Bax->Mitochondria Promotes permeabilization Bcl2->Mitochondria Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondria->Cytochrome_c Releases Caspase9 Caspase-9 (Initiator) Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes G Experimental Workflow for Apoptosis Induction Study cluster_0 Phase 1: Cytotoxicity Screening cluster_1 Phase 2: Apoptosis Confirmation & Quantification cluster_2 Phase 3: Mechanism of Action A Cell Culture (Cancer Cell Lines) B Treatment with this compound (Dose-Response) A->B C MTT Assay B->C D Determine IC50 Value C->D E Treat Cells with IC50 Concentration D->E F Annexin V/PI Staining E->F G Flow Cytometry Analysis F->G H Quantify Apoptotic Cells G->H K Identify Signaling Pathway H->K I Protein Extraction J Western Blotting (Bax, Bcl-2, Caspases) I->J J->K

References

Application of Chinensine B in Natural Product-Based Drug Discovery: An Overview and Guide for Preliminary Research

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – Chinensine B, a labdane diterpenoid isolated from the rhizomes of Alpinia chinensis, has been identified as a potential candidate for natural product-based drug discovery due to its reported antitumor properties.[1] While specific research on this compound is still in its nascent stages, its classification as a labdane diterpenoid places it in a class of natural products known for a variety of biological activities, including anticancer effects. This document provides a general framework and preliminary protocols for researchers and drug development professionals interested in exploring the therapeutic potential of this compound.

Introduction to this compound

This compound is a diterpenoid compound with the chemical formula C₂₀H₂₈O₃.[1] It belongs to the labdane class of diterpenoids, which are characterized by a bicyclic core structure. Several compounds in this family, such as andrographolide, have been extensively studied and have shown promising anticancer activities by modulating various signaling pathways. While the specific mechanism of action for this compound has not yet been elucidated, the known activities of related compounds can guide initial investigations.

Potential Therapeutic Applications

Based on the general characterization of this compound and the known biological activities of other labdane diterpenoids, its primary therapeutic potential is anticipated to be in the field of oncology.

Table 1: Potential Research Areas for this compound

Research AreaRationale
Anticancer Activity Preliminary reports suggest antitumor properties.
Anti-inflammatory Effects Many diterpenoids exhibit anti-inflammatory activity.
Antiviral Activity Some labdane diterpenoids have shown antiviral potential.

General Experimental Protocols for Preliminary Investigation

The following protocols are generalized methodologies that can be adapted for the initial screening and characterization of the biological activities of this compound.

In Vitro Cytotoxicity Assay (MTT Assay)

This protocol is designed to assess the cytotoxic (cell-killing) effects of this compound against various cancer cell lines.

Materials:

  • This compound

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Dulbecco's Modified Eagle's Medium (DMEM)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution

  • Dimethyl sulfoxide (DMSO)

  • 96-well plates

  • CO₂ incubator

Procedure:

  • Culture cancer cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.

  • Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare various concentrations of this compound in the culture medium.

  • Replace the medium in the wells with the medium containing different concentrations of this compound and incubate for 24, 48, or 72 hours.

  • After incubation, add MTT solution to each well and incubate for another 4 hours.

  • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability and determine the half-maximal inhibitory concentration (IC₅₀).

Apoptosis Assay by Flow Cytometry

This protocol helps to determine if the cytotoxic effects of this compound are due to the induction of apoptosis (programmed cell death).

Materials:

  • Cancer cells treated with this compound

  • Annexin V-FITC Apoptosis Detection Kit

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Treat cancer cells with this compound at its IC₅₀ concentration for 24 or 48 hours.

  • Harvest the cells and wash with cold phosphate-buffered saline (PBS).

  • Resuspend the cells in binding buffer provided in the apoptosis detection kit.

  • Add Annexin V-FITC and PI to the cell suspension and incubate in the dark.

  • Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.

Potential Signaling Pathways for Investigation

While the specific signaling pathways modulated by this compound are unknown, research on other labdane diterpenoids suggests potential targets for investigation.

dot

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Chinensine_B This compound MAPK_Pathway MAPK Pathway (e.g., ERK, JNK, p38) Chinensine_B->MAPK_Pathway ? PI3K_Akt_Pathway PI3K/Akt Pathway Chinensine_B->PI3K_Akt_Pathway ? NF_kB_Pathway NF-κB Pathway Chinensine_B->NF_kB_Pathway ? ROS_Production ↑ ROS Production Chinensine_B->ROS_Production ? Apoptosis Apoptosis MAPK_Pathway->Apoptosis Cell_Cycle_Arrest Cell Cycle Arrest PI3K_Akt_Pathway->Cell_Cycle_Arrest Inflammation ↓ Inflammation NF_kB_Pathway->Inflammation ROS_Production->Apoptosis

Caption: Hypothetical signaling pathways potentially modulated by this compound.

Experimental Workflow for Investigating this compound

The following diagram outlines a logical workflow for the initial investigation of this compound's therapeutic potential.

dot

Experimental_Workflow Start Start: Isolate/Synthesize This compound In_Vitro_Screening In Vitro Screening (e.g., MTT Assay on Cancer Cell Lines) Start->In_Vitro_Screening Active Is it Active? In_Vitro_Screening->Active Mechanism_Studies Mechanism of Action Studies (e.g., Apoptosis Assay, Cell Cycle Analysis) Active->Mechanism_Studies Yes Inactive Inactive: Further Analog Synthesis Active->Inactive No Pathway_Analysis Signaling Pathway Analysis (e.g., Western Blot for MAPK, Akt) Mechanism_Studies->Pathway_Analysis In_Vivo_Studies In Vivo Studies (e.g., Xenograft Models) Pathway_Analysis->In_Vivo_Studies Lead_Optimization Lead Optimization In_Vivo_Studies->Lead_Optimization

Caption: A logical workflow for the initial investigation of this compound.

Conclusion and Future Directions

This compound represents an intriguing starting point for natural product-based drug discovery. The lack of extensive research highlights an opportunity for novel investigations into its biological activities and mechanism of action. The protocols and workflows outlined in this document provide a foundational approach for researchers to begin to unravel the therapeutic potential of this labdane diterpenoid. Future studies should focus on comprehensive screening against a wider panel of cancer cell lines, elucidation of its specific molecular targets, and in vivo efficacy studies.

References

Troubleshooting & Optimization

Improving the solubility of Chinensine B for biological experiments.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on improving the solubility of Chinensine B for biological experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its solubility a concern?

This compound is a diterpenoid natural product that has demonstrated potential antitumor properties.[1] Like many non-polar natural products, this compound is poorly soluble in aqueous solutions, which is a significant challenge for its use in biological experiments such as cell-based assays and in vivo studies.[2] Poor solubility can lead to inaccurate and unreliable experimental results.

Q2: What are the initial steps to take when dissolving this compound?

For initial experiments, dissolving this compound in an organic co-solvent is a common starting point. Dimethyl sulfoxide (DMSO) is a widely used solvent for creating stock solutions of poorly soluble compounds for in vitro assays.[3]

Q3: Are there alternatives to DMSO for dissolving this compound?

Yes, other organic solvents can be used, depending on the experimental system. Ethanol, methanol, and acetone are potential alternatives.[2][4] The choice of solvent should be carefully considered based on its compatibility with the specific biological assay and its potential for cellular toxicity.[3]

Q4: How can I improve the solubility of this compound in my aqueous assay medium?

Several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. These include the use of:

  • Co-solvents: Introducing a small percentage of a water-miscible organic solvent.[5]

  • Surfactants: These agents can form micelles that encapsulate the hydrophobic compound, increasing its apparent solubility.[5]

  • Cyclodextrins: These molecules have a hydrophobic core and a hydrophilic exterior, allowing them to form inclusion complexes with poorly soluble drugs.[5][6][7]

  • Lipid-based formulations: For in vivo studies, lipid-based delivery systems can improve absorption and bioavailability.[5][6]

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Precipitation upon dilution of DMSO stock in aqueous media. The concentration of this compound exceeds its solubility limit in the final aqueous solution. The "hydrophobic effect" causes the compound to crash out of solution.[3]- Reduce the final concentration of this compound. - Increase the percentage of co-solvent (e.g., DMSO) in the final solution, ensuring it remains at a non-toxic level for the cells (typically ≤ 1%).[3] - Employ a formulation strategy such as using surfactants or cyclodextrins to increase aqueous solubility.
Inconsistent or non-reproducible biological activity. - Incomplete dissolution of this compound in the stock solution. - Precipitation of the compound in the assay plate over time.- Ensure the stock solution is clear and free of visible particles. Gentle warming or sonication may aid dissolution. - Visually inspect assay plates under a microscope for any signs of precipitation. - Consider pre-complexing this compound with a solubilizing agent like β-cyclodextrin.
Observed cellular toxicity is not dose-dependent. The solvent used to dissolve this compound may be causing toxicity at higher concentrations.- Run a solvent toxicity control experiment to determine the maximum tolerable concentration of the solvent for your cell line. - If solvent toxicity is an issue, explore alternative solvents or reduce the solvent concentration by using a more effective solubilization method.

Experimental Protocols

Protocol 1: Preparation of a this compound Stock Solution

Objective: To prepare a concentrated stock solution of this compound in an organic solvent.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Vortex mixer

  • Warming bath or heat block (optional)

  • Sterile microcentrifuge tubes

Procedure:

  • Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of DMSO to achieve the desired stock concentration (e.g., 10 mM).

  • Vortex the tube vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, briefly warm the solution to 37°C in a water bath and vortex again.[3]

  • Visually inspect the solution to ensure it is clear and free of any particulate matter.

  • Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.[1]

Protocol 2: A Three-Step Method for Solubilizing Hydrophobic Compounds for Cell-Based Assays

This protocol is adapted from a method developed for highly hydrophobic compounds and can be applied to this compound.[3][8]

Objective: To prepare a working solution of this compound in cell culture medium with minimal precipitation.

Materials:

  • This compound stock solution in DMSO (e.g., 10 mM)

  • Fetal Bovine Serum (FBS), heat-inactivated

  • Cell culture medium (e.g., DMEM with 1% FBS)

  • Water bath

  • Sterile tubes

Procedure:

  • Prepare a 10 mM stock solution of this compound in pure DMSO as described in Protocol 1.

  • Pre-warm FBS to approximately 50°C in a water bath.

  • Dilute the this compound stock solution 10-fold with the pre-warmed FBS. For example, add 10 µL of 10 mM this compound stock to 90 µL of pre-warmed FBS to get a 1 mM intermediate solution. Keep this solution warm.

  • Perform the final dilution in pre-warmed cell culture medium (containing 1% FBS) to achieve the desired final concentration for your experiment (e.g., 10 µM).

Data Presentation

Table 1: Properties of Common Organic Solvents

SolventMolecular FormulaBoiling Point (°C)Density (g/mL)Miscibility with Water
AcetoneC₃H₆O56.050.7845Miscible
AcetonitrileC₂H₃N81.650.7857Miscible
Dimethyl Sulfoxide (DMSO)C₂H₆OS1891.100Miscible
EthanolC₂H₆O78.50.789Miscible
MethanolCH₄O64.70.792Miscible

Data sourced from publicly available chemical property databases.[9]

Visualizations

Experimental Workflow for Solubilization

G cluster_0 Stock Solution Preparation cluster_1 Intermediate Dilution cluster_2 Working Solution Preparation A Weigh this compound Powder B Dissolve in 100% DMSO (e.g., 10 mM Stock) A->B C Vortex & Gentle Warming B->C E Dilute Stock 1:10 in FBS C->E D Pre-warm FBS (50°C) D->E G Final Dilution to Working Concentration E->G F Pre-warm Cell Culture Medium F->G H Add to Cells for Assay G->H

Caption: Workflow for the three-step solubilization of this compound.

Hypothetical Signaling Pathway Affected by this compound

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus ChinensineB This compound Receptor Growth Factor Receptor ChinensineB->Receptor Inhibition IKK IKK ChinensineB->IKK Potential Direct Inhibition PI3K PI3K Receptor->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Akt->IKK CellCycle Cell Cycle Arrest mTOR->CellCycle NFkB NF-κB Apoptosis Apoptosis NFkB->Apoptosis IKK->NFkB

Caption: Hypothetical signaling pathway for this compound's antitumor activity.

References

Stability of Chinensine B in different solvents and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance on the stability of Chinensine B in various solvents and under different storage conditions. The information is tailored for researchers, scientists, and drug development professionals to ensure the integrity of their experiments.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For long-term storage, this compound powder should be stored at -20°C, where it can be stable for up to three years. Once dissolved in a solvent, the solution should be stored at -80°C and is expected to be stable for up to one year.[1]

Q2: In which solvents can I dissolve this compound?

Q3: Is there any quantitative data on the stability of this compound in different solvents?

A3: Currently, there is no published quantitative data (e.g., degradation rates, half-life) on the stability of this compound in different solvents. It is highly recommended to perform a stability study under your experimental conditions to ensure the reliability of your results. A general protocol for conducting such a study is provided in the "Experimental Protocols" section.

Q4: How can I assess the stability of my this compound solution?

A4: The stability of a this compound solution can be assessed by monitoring its concentration over time using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[2] A decrease in the concentration of the parent compound or the appearance of new peaks can indicate degradation.

Troubleshooting Guide

This guide addresses potential issues you may encounter when working with this compound.

TroubleshootingGuide cluster_precipitation Troubleshooting Precipitation cluster_degradation Troubleshooting Degradation cluster_inconsistent Troubleshooting Inconsistency start Problem Encountered precipitation Compound Precipitates in Solution start->precipitation  Issue degradation Suspected Compound Degradation start->degradation  Issue inconsistent Inconsistent Experimental Results start->inconsistent  Issue p_sol1 Check Solvent Suitability precipitation->p_sol1 d_sol1 Use High-Purity Solvents degradation->d_sol1 i_sol1 Verify Compound Concentration inconsistent->i_sol1 p_sol2 Increase Solvent Volume or Use Co-solvent p_sol1->p_sol2 p_sol3 Gentle Warming or Sonication p_sol2->p_sol3 p_sol4 Filter-sterilize (if for cell culture) p_sol3->p_sol4 d_sol2 Store Solutions at -80°C and Protect from Light d_sol1->d_sol2 d_sol3 Prepare Fresh Solutions for Each Experiment d_sol2->d_sol3 d_sol4 Perform Stability Test (see protocol) d_sol3->d_sol4 i_sol2 Ensure Consistent Storage and Handling i_sol1->i_sol2 i_sol3 Check for Solvent Evaporation i_sol2->i_sol3 i_sol4 Validate Analytical Method i_sol3->i_sol4

Problem Possible Cause Recommended Solution
Compound Precipitation Poor solubility in the chosen solvent.- Determine the solubility of this compound in various solvents to find the most suitable one. - Try increasing the volume of the solvent or using a co-solvent system. - Gentle warming or sonication may help to dissolve the compound.[3] - For cell-based assays, ensure the final solvent concentration is not toxic to the cells.
Suspected Degradation The compound is unstable under the experimental conditions.- Use high-purity, anhydrous solvents. - Store stock solutions at -80°C and protect them from light.[1] - Prepare fresh working solutions before each experiment. - Conduct a stability study to understand the degradation profile of this compound in your chosen solvent and conditions.
Inconsistent Results Variability in compound concentration or integrity.- Re-verify the concentration of your stock solution. - Ensure all aliquots are stored under identical conditions. - Minimize freeze-thaw cycles. - Check for solvent evaporation from your stock or working solutions, which can alter the concentration.

Experimental Protocols

Protocol 1: Determination of this compound Solubility

This protocol provides a general method for determining the solubility of this compound in a solvent of interest.

  • Preparation:

    • Accurately weigh a small amount of this compound powder (e.g., 1 mg).

    • Select the solvent(s) to be tested (e.g., DMSO, ethanol, water).

  • Procedure:

    • Add a small, measured volume of the solvent (e.g., 100 µL) to the this compound powder.

    • Vortex the mixture for 1-2 minutes.[3]

    • If the compound does not dissolve, sonicate the mixture for up to 5 minutes.[3]

    • If still not dissolved, warm the solution to 37°C for 5-60 minutes.[3]

    • If the compound dissolves, record the concentration. If not, add another measured volume of the solvent and repeat the process until the compound is fully dissolved.

  • Data Recording:

    • Record the final concentration at which this compound is fully dissolved in each solvent.

Protocol 2: Assessment of this compound Stability in Solution

This protocol outlines a general procedure to evaluate the stability of this compound in a chosen solvent over time and at different temperatures.

StabilityWorkflow start Start: Prepare this compound Stock Solution aliquot Aliquot Solution into Vials start->aliquot storage Store Aliquots under Different Conditions (e.g., RT, 4°C, -20°C, -80°C) aliquot->storage timepoint Analyze Samples at Defined Time Points (e.g., 0, 24, 48, 72 hours) storage->timepoint analysis Quantify this compound Concentration using HPLC or LC-MS timepoint->analysis data Plot Concentration vs. Time analysis->data end End: Determine Degradation Rate data->end

  • Materials:

    • This compound

    • High-purity solvent (e.g., DMSO)

    • HPLC or LC-MS system

    • Incubators or water baths set to desired temperatures (e.g., 4°C, 25°C, 37°C)

    • Freezer (-20°C and -80°C)

  • Procedure:

    • Prepare a stock solution of this compound in the chosen solvent at a known concentration (e.g., 10 mM in DMSO).

    • Aliquot the stock solution into multiple small, sealed vials to avoid repeated freeze-thaw cycles.

    • Take a sample at time zero (T=0) for immediate analysis.

    • Store the aliquots under the desired storage conditions (e.g., room temperature, 4°C, -20°C, -80°C).

    • At specified time points (e.g., 2, 4, 8, 24, 48, and 72 hours), retrieve one aliquot from each storage condition.

    • Analyze the samples by a validated HPLC or LC-MS method to determine the concentration of this compound.

  • Data Analysis:

    • Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.

    • Plot the percentage of remaining this compound against time for each storage condition.

Data Presentation

The following tables can be used to summarize the data from your solubility and stability experiments.

Table 1: Solubility of this compound in Various Solvents

Solvent Maximum Soluble Concentration (mg/mL) Observations
DMSO
Ethanol
Methanol
Water
Other

Table 2: Stability of this compound in [Solvent Name] at Different Temperatures

Time (hours) % Remaining at Room Temp (~25°C) % Remaining at 4°C % Remaining at -20°C % Remaining at -80°C
0100100100100
2
4
8
24
48
72

References

Technical Support Center: Overcoming Resistance to Schisandrin B in Cancer Cells

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Schisandrin B (Chinensine B), a bioactive compound isolated from Schisandra chinensis. Our resources are designed to help you overcome experimental challenges and understand the mechanisms of action and resistance to this promising anti-cancer agent.

Frequently Asked Questions (FAQs)

Q1: What is Schisandrin B and what is its primary anti-cancer mechanism?

Schisandrin B (Sch B) is a dibenzocyclooctadiene lignan with demonstrated anti-cancer properties in a variety of cancer cell lines, including breast, ovarian, colon, liver, and lung cancer. Its primary mechanisms of action include inducing apoptosis (programmed cell death), causing cell cycle arrest, and inhibiting cancer cell migration and invasion. Sch B has been shown to modulate multiple signaling pathways involved in cancer progression, such as PI3K/Akt, Wnt/β-catenin, and NF-κB.

Q2: We are observing reduced efficacy of Schisandrin B over time in our cancer cell line. What are the potential mechanisms of resistance?

Resistance to Schisandrin B, or more commonly, the resistance of cancer cells to chemotherapeutics that Schisandrin B is used in combination with, can be multifactorial. Two of the most well-documented mechanisms that Schisandrin B can help overcome are:

  • Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters like P-glycoprotein (P-gp), which actively pump chemotherapeutic drugs out of the cell, reducing their intracellular concentration and efficacy.

  • Inhibition of apoptosis: Cancer cells can upregulate anti-apoptotic proteins, such as survivin, which block the cell death pathways initiated by anti-cancer agents.

Q3: How can I determine if my resistant cell line is overexpressing P-glycoprotein?

You can assess P-glycoprotein (P-gp) expression and activity through several methods:

  • Western Blotting: This technique allows you to quantify the amount of P-gp protein in your resistant cell line compared to a sensitive parental cell line.

  • qRT-PCR: This method measures the mRNA expression levels of the ABCB1 gene, which encodes for P-gp.

  • Functional Assays: Dye exclusion assays using fluorescent substrates of P-gp, such as Rhodamine 123, can measure the pump's activity. Increased efflux of the dye indicates higher P-gp activity.

Q4: What strategies can be employed in the lab to overcome P-gp-mediated resistance when using Schisandrin B?

Schisandrin B itself has been shown to be an inhibitor of P-glycoprotein.[1] To overcome P-gp-mediated resistance, you can use Schisandrin B in combination with the chemotherapeutic agent your cells have developed resistance to. Schisandrin B can increase the intracellular accumulation of the co-administered drug by blocking the P-gp efflux pump.

Q5: How does Schisandrin B affect the anti-apoptotic protein survivin?

Schisandrin B has been found to promote the degradation of survivin through the proteasome pathway.[1] By reducing the levels of this key anti-apoptotic protein, Schisandrin B can re-sensitize resistant cancer cells to the apoptotic effects of chemotherapeutic drugs.

Troubleshooting Guides

Problem 1: Inconsistent results in combination therapy experiments with Schisandrin B.
Possible Cause Troubleshooting Step
Suboptimal concentration ratio: Perform a dose-matrix titration to determine the optimal synergistic concentrations of Schisandrin B and the co-administered chemotherapeutic agent. Calculate the Combination Index (CI) to quantify synergy.
Cell line variability: Ensure consistent cell passage number and health. Regularly perform cell line authentication to rule out contamination or genetic drift.
Drug stability: Prepare fresh drug solutions for each experiment. Check the stability of Schisandrin B and the other drug under your experimental conditions (e.g., in media at 37°C).
Problem 2: Difficulty in demonstrating P-glycoprotein inhibition by Schisandrin B.
Possible Cause Troubleshooting Step
Low P-gp expression in the cell line: Confirm P-gp overexpression in your resistant cell line compared to the sensitive parental line using Western blotting or qRT-PCR before conducting functional assays.
Incorrect assay conditions: Optimize the concentration of the fluorescent substrate (e.g., Rhodamine 123) and the incubation time. Include a known P-gp inhibitor (e.g., verapamil) as a positive control.
Fluorescence quenching or interference: Run appropriate controls, including cells with the fluorescent dye alone and cells with Schisandrin B alone, to check for any autofluorescence or quenching effects.
Problem 3: No significant downregulation of survivin observed after Schisandrin B treatment.
Possible Cause Troubleshooting Step
Insufficient treatment time or concentration: Perform a time-course and dose-response experiment. Analyze survivin protein levels by Western blot at multiple time points (e.g., 6, 12, 24, 48 hours) and with increasing concentrations of Schisandrin B.
Proteasome inhibition: To confirm that the degradation is proteasome-mediated, pre-treat cells with a proteasome inhibitor (e.g., MG-132) before adding Schisandrin B. This should rescue the downregulation of survivin.[1]
Antibody issues in Western blotting: Validate your survivin antibody with a positive control cell lysate. Ensure optimal antibody dilution and incubation conditions.

Data Presentation

Table 1: Effect of Schisandrin B on P-glycoprotein Activity

Cell LineTreatmentFold Increase in Intracellular Fluorescence (vs. Control)
MCF-7/ADR5 µM Schisandrin B1.95
MCF-7/ADR10 µM Schisandrin B2.42
MCF-7/ADR20 µM Schisandrin B4.20
MCF-7/ADR30 µM Verapamil (Positive Control)Data not available in provided context

Data is synthesized from a study on doxorubicin-resistant breast cancer cells. The increase in intracellular fluorescence of a P-gp substrate indicates inhibition of P-gp activity.

Table 2: IC50 Values for Doxorubicin in Breast Cancer Cell Lines

Cell LineTreatmentIC50 of Doxorubicin (µg/mL)
MCF-7 (Sensitive)Doxorubicin alone3.09 ± 0.03
MCF-7/ADR (Resistant)Doxorubicin alone13.2 ± 0.2

IC50 values represent the concentration of a drug that is required for 50% inhibition of cell viability.[2]

Experimental Protocols

Protocol 1: P-glycoprotein (P-gp) Activity Assay using Rhodamine 123

This protocol is for assessing the function of the P-gp efflux pump by measuring the intracellular accumulation of the fluorescent substrate Rhodamine 123.

Materials:

  • Resistant and sensitive cancer cell lines

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Rhodamine 123 (stock solution in DMSO)

  • Schisandrin B

  • Verapamil (positive control)

  • Black, clear-bottom 96-well plates

  • Fluorescence microplate reader or flow cytometer

Procedure:

  • Cell Seeding: Seed cells into a black, clear-bottom 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight.

  • Pre-treatment: Remove the culture medium and wash the cells once with warm PBS. Add fresh medium containing various concentrations of Schisandrin B or Verapamil (positive control) to the designated wells. Incubate for 1 hour at 37°C.

  • Rhodamine 123 Loading: Add Rhodamine 123 to each well to a final concentration of 5 µM. Incubate for 30-60 minutes at 37°C, protected from light.

  • Washing: Remove the loading solution and wash the cells three times with ice-cold PBS to remove extracellular Rhodamine 123.

  • Fluorescence Measurement:

    • Plate Reader: Add 100 µL of PBS to each well and measure the intracellular fluorescence using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 529 nm, respectively.

    • Flow Cytometer: Trypsinize the cells, resuspend them in PBS, and analyze the fluorescence intensity on the FL1 channel.

  • Data Analysis: Subtract the background fluorescence from wells with no cells. Normalize the fluorescence intensity of treated cells to that of untreated control cells to determine the fold increase in Rhodamine 123 accumulation.

Protocol 2: Western Blot for Survivin Expression

This protocol describes the detection and quantification of survivin protein levels in cell lysates.

Materials:

  • Cell lysates from treated and untreated cells

  • RIPA lysis buffer with protease inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Tris-buffered saline with Tween 20 (TBST)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibody against survivin

  • Primary antibody against a loading control (e.g., β-actin or GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate (ECL)

  • Imaging system

Procedure:

  • Protein Extraction: Lyse the cells in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) with Laemmli sample buffer and boil for 5 minutes at 95°C.

  • Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run the gel to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against survivin (diluted in blocking buffer) overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST for 10 minutes each.

  • Detection: Add the ECL substrate to the membrane and capture the chemiluminescent signal using an imaging system.

  • Analysis: Quantify the band intensities using densitometry software. Normalize the survivin band intensity to the loading control (e.g., β-actin) to determine the relative protein expression.

Mandatory Visualizations

Schisandrin_B_Overcoming_Resistance Drug_Efflux Increased Drug Efflux (P-glycoprotein) Increased_Drug_Concentration Increased Intracellular Drug Concentration Apoptosis_Inhibition Inhibition of Apoptosis (Survivin) Apoptosis_Induction Enhanced Apoptosis SchB Schisandrin B SchB->Drug_Efflux Inhibits SchB->Apoptosis_Inhibition Promotes Degradation of

Caption: Schisandrin B overcomes chemoresistance by inhibiting drug efflux and promoting apoptosis.

Experimental_Workflow_Pgp_Activity Start Seed Cells in 96-well Plate Pre_treat Pre-treat with Schisandrin B Start->Pre_treat Load_Dye Load with Rhodamine 123 Pre_treat->Load_Dye Wash Wash with ice-cold PBS Load_Dye->Wash Measure Measure Intracellular Fluorescence Wash->Measure Analyze Analyze Data Measure->Analyze

Caption: Workflow for assessing P-glycoprotein activity using a Rhodamine 123 efflux assay.

Survivin_Downregulation_Pathway SchB Schisandrin B Proteasome Proteasome SchB->Proteasome Activates Degradation Survivin Degradation Proteasome->Degradation Survivin Survivin (Anti-apoptotic protein) Survivin->Degradation Apoptosis Increased Apoptosis Degradation->Apoptosis

Caption: Schisandrin B promotes the proteasome-mediated degradation of survivin, leading to apoptosis.

References

Technical Support Center: Minimizing Off-Target Effects of Chinensine B in Cellular Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Information on the specific molecular target and off-target effects of Chinensine B is limited in publicly available scientific literature. This guide is constructed based on the known activities of structurally related natural products from the Isodon genus, which frequently target pathways central to cell growth and proliferation. For the purpose of providing a comprehensive and practical resource, this document will proceed under the hypothetical assumption that this compound acts as an inhibitor of the mTOR (mammalian target of rapamycin) signaling pathway , a common target for natural product-derived anti-cancer compounds. Researchers should validate this proposed mechanism for their specific experimental context.

Frequently Asked Questions (FAQs)

Q1: What is the hypothesized primary mechanism of action for this compound?

Based on the activity of related compounds, this compound is postulated to function as an inhibitor of the mTOR signaling pathway. mTOR is a serine/threonine kinase that forms two distinct complexes, mTORC1 and mTORC2, which are central regulators of cell growth, proliferation, metabolism, and survival.[1][2] By inhibiting mTOR, this compound may disrupt downstream signaling, leading to decreased protein synthesis and cell cycle arrest.

Q2: What are the potential off-target effects of this compound?

As a natural product, this compound may interact with multiple cellular targets. Potential off-target effects could include:

  • Inhibition of other kinases: Due to the conserved nature of the ATP-binding pocket in kinases, this compound might inhibit other kinases with similar structural features.[3]

  • Induction of apoptosis through mitochondrial pathways: Some natural compounds can induce apoptosis independently of their primary target by causing mitochondrial stress.

  • Modulation of autophagy: While mTOR inhibition typically induces autophagy, high concentrations or off-target effects could interfere with autophagic flux.[4][5]

  • Interaction with non-kinase proteins: this compound may bind to other proteins, leading to unexpected cellular phenotypes.

Q3: How can I confirm that the observed cellular phenotype is due to on-target (mTOR) activity of this compound?

Several strategies can be employed:

  • Dose-Response Correlation: The concentration of this compound required to induce the cellular phenotype (e.g., decreased proliferation) should correlate with the concentration that inhibits mTOR signaling (e.g., decreased phosphorylation of downstream targets like S6K1 and 4E-BP1).

  • Use of a Structurally Unrelated mTOR Inhibitor: If a well-characterized, structurally different mTOR inhibitor (e.g., Rapamycin for mTORC1, or a dual mTORC1/2 inhibitor like Torin1) produces the same phenotype, it strengthens the evidence for an on-target effect.

  • Rescue Experiments: If the observed phenotype is due to mTOR inhibition, it might be reversible by activating downstream effectors of mTOR through genetic or pharmacological means, where feasible.

  • Target Engagement Assays: Directly measure the binding of this compound to mTOR in live cells using techniques like the Cellular Thermal Shift Assay (CETSA) or NanoBRET assays.

Q4: What are some common cellular models used for studying mTOR inhibitors like this compound?

A variety of cancer cell lines with dysregulated PI3K/Akt/mTOR signaling are commonly used. Examples include:

  • Breast Cancer: MCF-7, MDA-MB-231

  • Prostate Cancer: PC-3, LNCaP

  • Glioblastoma: U87 MG

  • Renal Cell Carcinoma: 786-O

The choice of cell line should be guided by the specific research question and the genetic background of the cells.

Troubleshooting Guide

Issue Potential Cause Suggested Solution
High cytotoxicity observed at concentrations expected to be selective for mTOR. 1. Significant off-target effects. 2. The specific cell line is highly sensitive to mTOR inhibition. 3. Incorrect stock solution concentration.1. Perform a kinase selectivity screen to identify off-target kinases. 2. Conduct a more granular dose-response curve to identify a narrower therapeutic window. 3. Validate on-target effect (e.g., p-S6K1 inhibition) at the lowest effective concentration. 4. Verify the concentration of your this compound stock solution.
Inconsistent results between experiments. 1. Variation in cell density at the time of treatment. 2. Instability of this compound in culture media. 3. High passage number of the cell line affecting signaling pathways.1. Standardize cell seeding density and ensure consistent confluency at the start of each experiment. 2. Perform a time-course experiment to assess the stability of the compound's effect. 3. Use cells within a consistent and low passage number range.
No effect on downstream mTOR targets (e.g., p-S6K1, p-4E-BP1) even at high concentrations. 1. The mTOR pathway is not basally active in the chosen cell line. 2. The cell line expresses a drug-resistant mutant of mTOR. 3. Inactive this compound compound.1. Stimulate the mTOR pathway with an appropriate agonist (e.g., growth factors like insulin or EGF) before or during this compound treatment. 2. Sequence the mTOR gene in your cell line to check for mutations. 3. Test the activity of your this compound stock on a sensitive positive control cell line.
This compound induces autophagy, but also widespread cell death. 1. Prolonged or excessive autophagy can lead to autophagic cell death (a form of programmed cell death). 2. Off-target effects are inducing a separate apoptotic pathway.1. Perform a time-course experiment to observe the kinetics of autophagy induction and cell death. 2. Use autophagy inhibitors (e.g., Chloroquine, 3-Methyladenine) to determine if blocking autophagy rescues the cells from death. 3. Assess markers of apoptosis (e.g., cleaved caspase-3, PARP cleavage) to check for off-target induced apoptosis.

Quantitative Data Summary

The following tables present hypothetical data for this compound, consistent with a potent and selective mTOR inhibitor.

Table 1: Kinase Selectivity Profile of this compound (Hypothetical Data)

KinaseIC50 (nM)
mTOR 50
PI3Kα1,500
PI3Kβ2,300
PI3Kδ1,800
PI3Kγ2,500
Akt1>10,000
PDK1>10,000
MEK1>10,000
ERK2>10,000
p38α8,000
JNK1>10,000

Table 2: Cellular Activity of this compound in U87 MG Glioblastoma Cells (Hypothetical Data)

AssayIC50 (nM)
Inhibition of p-S6K1 (Thr389)75
Inhibition of p-4E-BP1 (Thr37/46)85
Cell Viability (72h)250
Apoptosis Induction (Caspase 3/7 activity, 48h)500

Experimental Protocols

Protocol 1: Cell Viability/Cytotoxicity Assay (MTT Assay)

This protocol is for determining the concentration-dependent effect of this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (e.g., 10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl with 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours.

  • Prepare serial dilutions of this compound in complete culture medium. A common starting range is from 100 µM down to 1 nM. Include a DMSO-only vehicle control.

  • Remove the old medium and add 100 µL of the medium containing the different concentrations of this compound.

  • Incubate for the desired period (e.g., 24, 48, or 72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Western Blot for mTOR Pathway Inhibition

This protocol assesses the on-target activity of this compound by measuring the phosphorylation status of downstream mTOR targets.

Materials:

  • 6-well cell culture plates

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels, running and transfer buffers

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-S6K1, anti-S6K1, anti-p-4E-BP1, anti-4E-BP1, anti-β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates. At desired confluency, treat with a range of this compound concentrations (based on your dose-response curve) for a specific time (e.g., 1-2 hours). Include a DMSO control.

  • Wash cells with cold PBS and lyse them on ice with lysis buffer.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement

CETSA is used to confirm the direct binding of this compound to mTOR in a cellular environment.[6][7]

Materials:

  • Cell culture dishes

  • This compound

  • PBS

  • Lysis buffer (non-denaturing)

  • PCR tubes

  • Thermal cycler

  • Centrifuge

  • Western blot supplies (as in Protocol 2) with an anti-mTOR antibody

Procedure:

  • Culture cells to the desired confluency and treat with this compound or vehicle control for a specified time.

  • Harvest the cells, wash with PBS, and resuspend in lysis buffer.

  • Lyse the cells (e.g., by freeze-thaw cycles) and centrifuge to pellet cell debris.

  • Aliquot the supernatant (lysate) into separate PCR tubes.

  • Heat the aliquots at a range of different temperatures (e.g., 40-70°C) for 3 minutes in a thermal cycler, followed by cooling to 4°C.

  • Centrifuge the heated samples at high speed to pellet precipitated proteins.

  • Collect the supernatant (soluble fraction) and analyze the amount of mTOR remaining using Western blotting.

  • Data Interpretation: Plot the amount of soluble mTOR as a function of temperature. A shift in the melting curve to a higher temperature in the presence of this compound indicates target engagement.[6]

Visualizations

mTOR_Signaling_Pathway Growth_Factors Growth Factors (e.g., Insulin, EGF) RTK Receptor Tyrosine Kinase (RTK) Growth_Factors->RTK PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt TSC_Complex TSC1/TSC2 Complex Akt->TSC_Complex Inhibits Rheb Rheb-GTP TSC_Complex->Rheb Inhibits mTORC1 mTORC1 Rheb->mTORC1 Activates S6K1 S6K1 mTORC1->S6K1 FourEBP1 4E-BP1 mTORC1->FourEBP1 Autophagy Autophagy mTORC1->Autophagy Inhibits Protein_Synthesis Protein Synthesis & Cell Growth S6K1->Protein_Synthesis FourEBP1->Protein_Synthesis Chinensine_B This compound Chinensine_B->mTORC1 Inhibits

Caption: Hypothesized mTOR signaling pathway targeted by this compound.

Experimental_Workflow cluster_0 Initial Screening & On-Target Validation cluster_1 Off-Target Assessment cluster_2 Conclusion A Dose-Response Cell Viability Assay (MTT) B Identify IC50 for Proliferation Inhibition A->B C Western Blot for p-S6K1 & p-4E-BP1 B->C D Confirm On-Target Pathway Inhibition C->D I Define Therapeutic Window for On-Target Effects D->I E Kinase Selectivity Panel H Identify Potential Off-Targets E->H F Cellular Thermal Shift Assay (CETSA) F->H G Phenotypic Screening with Structurally Unrelated Inhibitor G->H H->I

Caption: Workflow for minimizing and identifying off-target effects.

References

How to handle and store Chinensine B safely in the laboratory.

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides essential information for the safe handling and storage of Chinensine B in a laboratory setting. It is intended for researchers, scientists, and drug development professionals. Please note that specific quantitative data and detailed experimental protocols for this compound are limited in publicly available resources. Therefore, the following guidance is based on general laboratory safety principles for handling chemical compounds and information from available Safety Data Sheets (SDS).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary hazards?

This compound is an antitumor diterpenoid. According to its Safety Data Sheet, the primary hazards associated with this compound include:

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1]

  • Harmful to aquatic life with long-lasting effects.[1]

Q2: What personal protective equipment (PPE) should I wear when handling this compound?

It is crucial to wear appropriate PPE to minimize exposure. This includes:

  • Gloves: Wear appropriate protective gloves to prevent skin contact.[1][2]

  • Eye Protection: Use safety glasses with side-shields or goggles.[1] If there is a splash hazard, a face shield is recommended.

  • Lab Coat: A full-length lab coat should be worn to protect your clothing and skin.[3]

  • Respiratory Protection: If working with the powder outside of a certified chemical fume hood, or if dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]

Q3: How should I store this compound?

Proper storage is essential to maintain the integrity of the compound and ensure laboratory safety.

Storage ConditionRecommendationDuration
Powder Store at -20°C.[5]3 years[5]
In Solvent Store at -80°C.[5]1 year[5]

Keep the container tightly closed in a dry and well-ventilated place.[4] It should be stored locked up.[1]

Q4: I am having trouble dissolving this compound. What should I do?

  • Consult the Supplier Information: Some suppliers may provide information on suitable solvents. For compounds with low water solubility, organic solvents like DMSO, ethanol, or DMF are often used to prepare stock solutions.

  • Gentle Warming: Gently warming the solution may aid in dissolution. However, be cautious as heat can degrade some compounds.

  • Sonication: Using a sonicator can help to break up particles and enhance dissolution.

  • pH Adjustment: For some compounds, adjusting the pH of the solution can improve solubility. This should be done with caution and knowledge of the compound's chemical properties.

Q5: What should I do in case of a spill or accidental exposure?

Immediate and appropriate action is critical in the event of a spill or exposure.

  • Skin Contact: Immediately wash the affected area with plenty of soap and water.[1] Remove contaminated clothing.[1] If skin irritation occurs, seek medical advice.[1]

  • Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do.[1] Continue rinsing and seek medical attention.[1]

  • Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1] If the person feels unwell, call a poison center or doctor.[1]

  • Spill: For a small spill of the powder, carefully sweep it up and place it in a suitable container for disposal.[4] Avoid generating dust.[1] Ensure the area is well-ventilated. For a larger spill, follow your institution's hazardous material spill response procedures.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Inconsistent experimental results Compound degradationEnsure proper storage conditions are maintained (-20°C for powder, -80°C for solutions).[5] Avoid repeated freeze-thaw cycles. Prepare fresh solutions as needed.
Inaccurate concentrationCalibrate balances and pipettes regularly. Ensure the compound is fully dissolved before making serial dilutions.
Precipitate forms in cell culture media Low solubility in aqueous solutionsThe final concentration of the organic solvent (e.g., DMSO) used to dissolve this compound may be too low in the final culture medium. Ensure the final solvent concentration is compatible with your cell line and does not exceed cytotoxic levels (typically <0.5% for most cells).
Safety concerns during handling Inadequate safety precautionsAlways handle this compound in a well-ventilated area, preferably a chemical fume hood, especially when working with the powder form.[3] Always wear the recommended PPE.[1][2]

Experimental Protocols

Detailed experimental protocols for this compound are not widely published. The following is a general workflow for preparing a stock solution.

Preparation of a Stock Solution (General Protocol)

  • Pre-weighing: Allow the vial of powdered this compound to equilibrate to room temperature before opening to prevent condensation of moisture.

  • Weighing: In a chemical fume hood, carefully weigh the desired amount of this compound powder.

  • Dissolving: Add the appropriate volume of a suitable solvent (e.g., DMSO) to achieve the desired stock concentration.

  • Ensuring Complete Dissolution: Vortex or sonicate the solution until all the powder is dissolved.

  • Storage: Store the stock solution in small aliquots at -80°C to avoid repeated freeze-thaw cycles.[5]

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experimentation compound_receipt Receive this compound storage_powder Store at -20°C compound_receipt->storage_powder Unopened prepare_stock Prepare Stock Solution storage_powder->prepare_stock Equilibrate to RT storage_solution Store at -80°C prepare_stock->storage_solution Aliquot thaw_solution Thaw Aliquot storage_solution->thaw_solution For Experiment dilute_solution Prepare Working Solution thaw_solution->dilute_solution cell_treatment Treat Cells dilute_solution->cell_treatment data_analysis Analyze Results cell_treatment->data_analysis

Caption: General experimental workflow for this compound from receipt to use.

safety_handling cluster_ppe Personal Protective Equipment cluster_handling Handling Procedures cluster_emergency Emergency Response gloves Gloves goggles Eye Protection lab_coat Lab Coat fume_hood Use Chemical Fume Hood lab_coat->fume_hood wash_hands Wash Hands After Use fume_hood->wash_hands spill_response Spill Response fume_hood->spill_response If Spill Occurs first_aid First Aid fume_hood->first_aid If Exposure Occurs end Complete wash_hands->end start Start Handling start->gloves Wear PPE start->goggles Wear PPE start->lab_coat Wear PPE

Caption: Key safety and handling procedures for this compound.

References

Common pitfalls to avoid when working with Chinensine B.

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Chinensine B

Disclaimer: this compound is a sparsely documented compound. This guide is based on general principles for working with natural product alkaloids and may require adaptation for specific experimental contexts.

Frequently Asked Questions (FAQs)

Question Answer
What is this compound? This compound is a natural alkaloid compound isolated from Sophora tonkinensis.[1] Due to its rarity, detailed public information regarding its biological activities is limited. Researchers should exercise caution and perform thorough characterization.
What are the known biological activities of similar compounds? While data on this compound is scarce, related compounds from Sophora species have shown anti-tumor, anti-inflammatory, antibacterial, and antiviral activities.[1] Lignans from the Schisandra chinensis plant, such as Schisandrin B, have demonstrated antioxidant, cardioprotective, and neuroprotective properties.[2] These activities may provide a starting point for investigating this compound.
What are some general challenges when working with novel natural products like this compound? Researchers may face challenges in ensuring the reproducibility of the chemical composition of extracts, potential quality and safety issues due to other co-eluting compounds, and determining the optimal effective and safe therapeutic doses.[3] Structural misassignments are also a known pitfall in natural product research.[4]
How should I handle and store this compound? As with most alkaloids, it is recommended to store this compound in a cool, dry, and dark place to prevent degradation. For long-term storage, keeping it as a dry powder at -20°C or below is advisable. Solutions should be prepared fresh; if storage is necessary, use an appropriate solvent and store at low temperatures.
What solvents are suitable for dissolving this compound? The solubility of this compound is not widely reported. However, alkaloids are typically soluble in organic solvents like ethanol, methanol, chloroform, and DMSO.[5] Aqueous solubility is often low but can be increased by forming a salt through the addition of a suitable acid. Preliminary solubility tests with small amounts are recommended.

Troubleshooting Guides

Low Yield During Extraction and Isolation
Possible Cause Recommended Solution
Incomplete Extraction Increase the extraction time or perform multiple extraction cycles on the plant material.[6] Ensure the solvent polarity is appropriate for this compound. An acid-base extraction method can improve the yield of alkaloids.
Compound Degradation Avoid high temperatures during extraction and solvent evaporation steps.[6] Use of a rotary evaporator under reduced pressure is recommended. Protect the sample from light if it is found to be photolabile.
Suboptimal Plant Material The concentration of secondary metabolites can vary based on the plant's age, growing conditions, and harvest time. Ensure the use of high-quality, properly identified plant material.
Inefficient Precipitation If using a precipitation step, ensure the pH is optimized for precipitating the free base of the alkaloid.[6] Gradual addition of the precipitating agent while stirring can improve the crystal formation and yield.
Poor Purity and Contamination Issues
Possible Cause Recommended Solution
Co-elution of Structurally Similar Compounds Due to the structural similarity of alkaloids within a plant extract, complete separation in a single chromatographic step can be difficult.[6] Employ sequential chromatographic techniques (e.g., column chromatography followed by preparative HPLC) with different stationary and mobile phases.
Column Overloading Do not overload the chromatography column with crude extract, as this leads to broad peaks and poor separation.[6] Perform a loading study to determine the optimal sample amount for your column.
Incorrect Mobile Phase Optimize the solvent system (mobile phase). A gradient elution from a non-polar to a more polar solvent is often effective for separating complex mixtures.[6]
Irreversible Adsorption to Stationary Phase The basic nature of alkaloids can lead to strong interactions with acidic silanol groups on silica-based columns, causing peak tailing and sample loss.[6] Use a base-deactivated HPLC column or add a small amount of a basic modifier (e.g., triethylamine) to the mobile phase.

Experimental Protocols

General Protocol for Alkaloid Extraction

This is a generalized protocol and should be optimized for this compound.

  • Maceration: The dried and powdered plant material is soaked in an appropriate solvent (e.g., ethanol or methanol) for 24-48 hours at room temperature.

  • Filtration: The mixture is filtered to separate the extract from the solid plant residue. The process is repeated multiple times to ensure complete extraction.

  • Solvent Evaporation: The combined extracts are concentrated under reduced pressure using a rotary evaporator.

  • Acid-Base Partitioning:

    • The crude extract is dissolved in a dilute acid (e.g., 5% HCl) to protonate the alkaloids, making them water-soluble.

    • This aqueous solution is then washed with a non-polar solvent (e.g., hexane or diethyl ether) to remove non-basic compounds.

    • The pH of the aqueous layer is then adjusted to be basic (pH 9-10) with a base (e.g., ammonium hydroxide) to deprotonate the alkaloids, making them insoluble in water.

    • The alkaloids are then extracted from the aqueous layer using an organic solvent (e.g., chloroform or dichloromethane).

  • Purification: The resulting crude alkaloid mixture is then subjected to further purification steps, such as column chromatography or preparative HPLC.

Qualitative Test for Presence of Alkaloids (Dragendorff's Test)

This test can be used to quickly screen fractions for the presence of alkaloids during the purification process.

  • Reagent Preparation: Dissolve 0.85 g of bismuth subnitrate in 10 mL of acetic acid and 40 mL of water. In a separate flask, dissolve 8 g of potassium iodide in 20 mL of water. Mix the two solutions to prepare the stock solution. The spray reagent is prepared by mixing 1 mL of the stock solution with 2 mL of acetic acid and 10 mL of water.

  • Procedure:

    • Spot a small amount of the extract or fraction onto a TLC plate.

    • Spray the plate with Dragendorff's reagent.

  • Observation: A positive test for alkaloids is indicated by the formation of an orange or reddish-brown precipitate.[7]

Visualizations

experimental_workflow plant_material Dried Plant Material (Sophora tonkinensis) extraction Solvent Extraction (e.g., Ethanol) plant_material->extraction filtration Filtration extraction->filtration evaporation Solvent Evaporation filtration->evaporation crude_extract Crude Extract evaporation->crude_extract acid_base Acid-Base Partitioning crude_extract->acid_base purification Chromatographic Purification (HPLC) acid_base->purification chinensine_b Pure this compound purification->chinensine_b

Caption: Generalized workflow for the extraction and isolation of this compound.

hypothetical_signaling_pathway cluster_cell Cell chinensine_b This compound receptor Receptor X chinensine_b->receptor kinase_a Kinase A receptor->kinase_a activates kinase_b Kinase B kinase_a->kinase_b phosphorylates tf Transcription Factor Y kinase_b->tf activates response Biological Response (e.g., Anti-inflammatory) tf->response

Caption: Hypothetical signaling pathway for this compound's biological activity.

References

Addressing batch-to-batch variability of synthetic Chinensine B.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with synthetic Chinensine B. Our goal is to help you address batch-to-batch variability and ensure the consistency and reliability of your experimental results.

Frequently Asked Questions (FAQs)

Q1: We are observing inconsistent biological activity with different batches of synthetic this compound. What could be the cause?

A1: Inconsistent biological activity is a common indicator of batch-to-batch variability. Several factors can contribute to this issue:

  • Purity and Impurity Profile: Even minor variations in the impurity profile between batches can significantly impact biological activity. Certain impurities may have off-target effects or interfere with the primary mechanism of action of this compound.

  • Polymorphism: Synthetic this compound may exist in different crystalline forms (polymorphs), each with distinct solubility, dissolution rates, and bioavailability. A change in the polymorphic form between batches can lead to variable biological outcomes.[1][2]

  • Residual Solvents: The presence of different types or levels of residual solvents from the synthesis and purification process can affect the compound's stability and its interaction with biological systems.

  • Degradation: Improper storage or handling can lead to the degradation of this compound, resulting in a lower concentration of the active compound and the presence of degradation products that may have their own biological effects.

Q2: How can we confirm the identity and purity of a new batch of synthetic this compound?

A2: A comprehensive analytical characterization is crucial to confirm the identity and purity of each new batch. We recommend a panel of analytical techniques for robust quality control.[3][4]

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound and to identify and quantify any impurities.[4]

  • Mass Spectrometry (MS): To confirm the molecular weight of this compound.[4]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the compound. Both 1H and 13C NMR are recommended.

  • Elemental Analysis: To confirm the elemental composition of the synthesized compound.

Q3: What are the recommended storage conditions for synthetic this compound?

A3: To ensure the stability and prevent degradation of synthetic this compound, we recommend the following storage conditions:

  • Temperature: Store at -20°C for long-term storage. For short-term use, refrigeration at 4°C is acceptable.

  • Light: Protect from light to prevent photodegradation. Use amber vials or store in a dark place.

  • Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation, especially if the compound is sensitive to air.

  • Moisture: Keep in a tightly sealed container with a desiccant to protect from moisture.

Troubleshooting Guides

Issue 1: Inconsistent Potency (IC50/EC50) in Cellular Assays

If you are observing significant shifts in the IC50 or EC50 values of this compound between batches, follow this troubleshooting workflow:

G start Inconsistent IC50/EC50 check_purity 1. Verify Purity and Identity - Run HPLC, MS, NMR - Compare with Certificate of Analysis start->check_purity purity_ok Purity and Identity Confirmed? check_purity->purity_ok retest Contact Supplier for Replacement Batch purity_ok->retest No check_solubility 2. Assess Compound Solubility - Visually inspect solution for precipitates - Determine solubility in assay buffer purity_ok->check_solubility Yes contact_support Contact Technical Support retest->contact_support solubility_issue Solubility Issues Detected? check_solubility->solubility_issue optimize_solubilization Optimize Solubilization Protocol - Use co-solvents (e.g., DMSO) - Gentle heating or sonication solubility_issue->optimize_solubilization Yes check_assay 3. Evaluate Assay Conditions - Cell passage number - Reagent variability - Incubation times solubility_issue->check_assay No optimize_solubilization->check_assay assay_variability Assay Conditions Consistent? check_assay->assay_variability standardize_assay Standardize Assay Protocol assay_variability->standardize_assay No assay_variability->contact_support Yes standardize_assay->contact_support

Caption: Troubleshooting workflow for inconsistent in-vitro potency.

Issue 2: Unexpected Peaks in HPLC Analysis

The appearance of unexpected peaks in your HPLC chromatogram can indicate the presence of impurities or degradation products.

Quantitative Data Summary: Batch Comparison

ParameterBatch A (Reference)Batch B (Problematic)Acceptance Criteria
Purity (HPLC, 254 nm) 99.2%95.8%≥ 98.0%
Major Impurity (RRT 0.85) 0.3%2.5%≤ 0.5%
Total Impurities 0.8%4.2%≤ 2.0%
Residual Solvent (GC-MS) Acetone: 50 ppmAcetone: 500 ppm≤ 100 ppm

Recommended Actions:

  • Impurity Identification: If new peaks are observed, attempt to identify them using LC-MS. This can help determine if they are related to the starting materials, by-products of the synthesis, or degradation products.

  • Synthesis Process Review: Scaling up a synthesis can lead to changes in reaction selectivity and impurity profiles.[5][6] Factors such as reaction time, temperature control, and mixing efficiency should be carefully reviewed.[7]

  • Purification Method Optimization: The purification method may need to be re-optimized for larger batches to effectively remove all impurities.

Experimental Protocols

Protocol 1: Standardized HPLC Purity Assessment

This protocol is designed to provide a standardized method for assessing the purity of synthetic this compound.

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient:

    • 0-20 min: 10% to 90% B

    • 20-25 min: 90% B

    • 25-26 min: 90% to 10% B

    • 26-30 min: 10% B

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve 1 mg of this compound in 1 mL of Acetonitrile.

Protocol 2: Assessment of Polymorphism using Powder X-Ray Diffraction (PXRD)

PXRD is a powerful technique to identify the crystalline form of a solid compound.

  • Instrumentation: Powder X-ray diffractometer.

  • Sample Preparation: Gently grind a small amount of the this compound batch to a fine powder.

  • Data Collection: Collect the diffraction pattern over a 2θ range of 5° to 40°.

  • Analysis: Compare the PXRD pattern of the new batch to the reference pattern of the desired polymorph. The presence of new peaks or shifts in peak positions may indicate a different polymorphic form.

Signaling Pathway

Hypothetical Signaling Pathway for this compound:

This compound is a potent inhibitor of the pro-inflammatory NF-κB signaling pathway. It acts by directly inhibiting the IκB kinase (IKK) complex, thereby preventing the phosphorylation and subsequent degradation of IκBα. This leads to the retention of NF-κB in the cytoplasm, preventing its translocation to the nucleus and the transcription of pro-inflammatory genes.

G cluster_stimulus External Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α IKK IKK Complex TNFa->IKK Activates IkBa_NFkB IκBα-NF-κB Complex IKK->IkBa_NFkB Phosphorylates IκBα IkBa_p p-IκBα IkBa_NFkB->IkBa_p NFkB NF-κB (p65/p50) IkBa_p->NFkB IκBα Degradation NFkB_n NF-κB (p65/p50) NFkB->NFkB_n Translocation ChinensineB This compound ChinensineB->IKK Inhibits DNA DNA NFkB_n->DNA Binds Transcription Pro-inflammatory Gene Transcription DNA->Transcription

Caption: Proposed mechanism of action for this compound.

References

Navigating the Challenges of Chinensine B Delivery: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when enhancing the bioavailability of Chinensine B for in vivo studies. Given the limited specific data on this compound, this guide draws upon established principles for improving the delivery of poorly soluble natural compounds.

Frequently Asked Questions (FAQs)

Q1: My in vivo study with this compound shows low and variable plasma concentrations. What are the likely causes?

A1: Low and variable plasma concentrations of this compound are likely attributable to its poor oral bioavailability. This can stem from two primary factors:

  • Low Aqueous Solubility: this compound may have limited solubility in gastrointestinal fluids, hindering its dissolution and subsequent absorption.

  • Poor Membrane Permeability: The compound might have difficulty crossing the intestinal epithelium to enter systemic circulation.

  • First-Pass Metabolism: this compound may be extensively metabolized in the liver before it reaches systemic circulation, further reducing its bioavailability.

Q2: What are the initial formulation strategies I should consider to improve this compound bioavailability?

A2: A stepwise approach is recommended. Start with simpler, cost-effective methods before moving to more complex formulations.

  • Particle Size Reduction (Micronization): Increasing the surface area of the drug powder can enhance dissolution rate.[1][2][3]

  • Use of Co-solvents or Surfactants: These can improve the solubility of this compound in the dosing vehicle.[4][5]

  • Complexation with Cyclodextrins: Cyclodextrins can encapsulate poorly soluble drugs, increasing their aqueous solubility and potentially enhancing permeability.[6][7][8]

  • Lipid-Based Formulations: Formulations such as Self-Emulsifying Drug Delivery Systems (SEDDS) can improve solubility and absorption, sometimes by utilizing lymphatic transport to bypass first-pass metabolism.[2][9][10][11]

  • Solid Dispersions: Dispersing this compound in a hydrophilic polymer matrix can improve its dissolution rate and absorption.[1][12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low drug loading in the formulation. Poor solubility of this compound in the chosen excipients.Screen a wider range of excipients, including different oils, surfactants, and polymers. Consider using a combination of solubilizers.
Precipitation of this compound upon dilution in aqueous media. The formulation is not robust and cannot maintain this compound in a solubilized state.Optimize the ratio of oil, surfactant, and co-surfactant in lipid-based systems. For solid dispersions, select a polymer that provides strong intermolecular interactions with this compound to prevent recrystallization.
Inconsistent results between in vitro dissolution and in vivo performance. The in vitro dissolution method does not accurately reflect the complex environment of the gastrointestinal tract.Utilize biorelevant dissolution media (e.g., FaSSIF, FeSSIF) that mimic the fed and fasted states of the intestine.
High inter-animal variability in pharmacokinetic studies. The formulation's performance is sensitive to physiological variables such as gastric pH and food effects.Develop a more robust formulation, such as a SEDDS, which can form a fine emulsion independent of gastrointestinal conditions.[10][11]
No significant improvement in bioavailability despite enhanced solubility. Permeability may be the rate-limiting step for absorption.Consider the use of permeation enhancers or formulations that can modulate tight junctions. However, this should be approached with caution due to potential toxicity. The interplay between solubility and permeability is crucial; excessive solubilization can sometimes hinder permeability.[13]

Quantitative Data Summary

The following tables present hypothetical data to illustrate the potential improvements in this compound's properties using various formulation strategies.

Table 1: Solubility of this compound in Different Vehicles

Vehicle Solubility (µg/mL)
Water< 1
Phosphate Buffered Saline (pH 7.4)< 1
10% Tween 80 in Water50 ± 5
Oleic Acid250 ± 20
Capryol 90350 ± 30

Table 2: Comparison of this compound Formulation Properties

Formulation Particle/Droplet Size In Vitro Dissolution (at 60 min) Apparent Permeability (Papp) (x 10⁻⁶ cm/s)
Unprocessed this compound> 50 µm< 5%0.5 ± 0.1
Micronized this compound5-10 µm25 ± 4%0.6 ± 0.2
This compound-HP-β-CD ComplexN/A85 ± 7%2.1 ± 0.4
This compound SEDDS150-200 nm> 90%3.5 ± 0.6

Table 3: Hypothetical Pharmacokinetic Parameters of this compound Formulations in Rats

Formulation Cmax (ng/mL) Tmax (h) AUC₀₋₂₄ (ng·h/mL) Relative Bioavailability (%)
Aqueous Suspension25 ± 82150 ± 45100
Micronized Suspension55 ± 152330 ± 90220
HP-β-CD Complex Solution180 ± 401950 ± 210633
SEDDS350 ± 7512100 ± 4501400

Experimental Protocols

Protocol 1: Preparation of a this compound-Hydroxypropyl-β-Cyclodextrin (HP-β-CD) Inclusion Complex

  • Molar Ratio Determination: Determine the optimal molar ratio of this compound to HP-β-CD (e.g., 1:1, 1:2) through phase solubility studies.

  • Dissolution: Dissolve HP-β-CD in deionized water with gentle heating (e.g., 40-50°C) and stirring.

  • Complexation: Add this compound to the HP-β-CD solution and stir for 24-48 hours at room temperature, protected from light.

  • Lyophilization: Freeze the resulting solution and lyophilize to obtain a solid powder of the inclusion complex.

  • Characterization: Characterize the complex using techniques such as Differential Scanning Calorimetry (DSC), Fourier-Transform Infrared Spectroscopy (FTIR), and X-ray Diffraction (XRD) to confirm inclusion.

Protocol 2: Formulation of a this compound Self-Emulsifying Drug Delivery System (SEDDS)

  • Excipient Screening: Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P, PEG 400).

  • Phase Diagram Construction: Construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsifying region.

  • Formulation Preparation: Select a ratio from the self-emulsifying region and dissolve this compound in the oil phase. Add the surfactant and co-surfactant and mix thoroughly until a clear solution is obtained.

  • Evaluation: Evaluate the self-emulsification performance by adding the formulation to water and observing the formation of a nanoemulsion. Characterize the droplet size, polydispersity index, and zeta potential.

Visualizations

experimental_workflow cluster_formulation Formulation Development cluster_evaluation Evaluation start This compound Powder micronization Micronization start->micronization complexation HP-β-CD Complexation start->complexation sedds SEDDS Formulation start->sedds invitro In Vitro Dissolution micronization->invitro complexation->invitro sedds->invitro permeability Caco-2 Permeability invitro->permeability invivo In Vivo PK Study permeability->invivo

Caption: Experimental workflow for enhancing this compound bioavailability.

signaling_pathway cluster_cell Target Cell receptor Receptor kinase_a Kinase A receptor->kinase_a Activation chinensine_b This compound chinensine_b->receptor tf Transcription Factor kinase_a->tf Phosphorylation gene_expression Gene Expression tf->gene_expression Regulation cellular_response Cellular Response gene_expression->cellular_response

Caption: Hypothetical signaling pathway modulated by this compound.

logical_relationship bioavailability Enhanced Bioavailability solubility Increased Solubility dissolution Improved Dissolution Rate solubility->dissolution dissolution->bioavailability permeability Enhanced Permeability permeability->bioavailability

Caption: Key factors influencing this compound bioavailability.

References

Validation & Comparative

Validating the Antitumor Activity of Chinensine B (Schisandrin B) In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of the in vivo antitumor activity of Chinensine B, more commonly known and researched as Schisandrin B (Sch B), against standard-of-care chemotherapeutic agents. Schisandrin B is a bioactive lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional medicine.[1][2] Preclinical studies have demonstrated its potential as an anticancer agent against various malignancies by inhibiting cancer cell proliferation and metastasis, and promoting apoptosis.[1] This document is intended for researchers, scientists, and drug development professionals interested in the preclinical validation of this natural product.

Comparative Analysis of In Vivo Antitumor Efficacy

The antitumor effects of Schisandrin B have been evaluated in several preclinical xenograft models. This section compares its efficacy in gallbladder and triple-negative breast cancer models with that of conventional chemotherapy drugs, gemcitabine and cisplatin, respectively.

Table 1: Comparison of In Vivo Antitumor Activity in Gallbladder Cancer Xenograft Model

Compound Animal Model Cell Line Dosage and Administration Key Findings Citation
Schisandrin B Nude MiceNOZ (human gallbladder cancer)30 mg/kg and 100 mg/kg, intraperitoneally, every 2 days for 15 daysDose-dependent inhibition of tumor growth.[3][4][5]
Gemcitabine Nude MiceNOZ (human gallbladder cancer)125 mg/kg, intraperitoneally, for 3 weeksInhibition of tumor progression and prolonged survival.[6]

Table 2: Comparison of In Vivo Antitumor Activity in Triple-Negative Breast Cancer (TNBC) Xenograft Model

Compound Animal Model Cell Line Dosage and Administration Key Findings Citation
Schisandrin B Immunodeficient MiceMDA-MB-231, BT-549, MDA-MB-468 (human TNBC)Not specified in abstractPrevented the growth of TNBC cells in mice.[7]
Cisplatin Nude MiceMCF-7 (human breast cancer)1 mg/kg and 3 mg/kgDose-dependent inhibition of tumor growth.[8]
Cisplatin Nude MiceMDA-MB-231 (human TNBC)Not specified in abstractIn combination with resveratrol, enhanced tumor growth inhibition.[9]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of preclinical findings. The following are representative protocols for in vivo xenograft studies based on the available literature.

1. Gallbladder Cancer Xenograft Model

  • Cell Culture: Human gallbladder cancer cells (e.g., NOZ) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

  • Animal Model: Female athymic nude mice (4-6 weeks old) are used.

  • Tumor Cell Inoculation: A suspension of 1 x 10^6 NOZ cells in 0.1 mL of serum-free medium is injected subcutaneously into the right flank of each mouse.

  • Treatment Regimen:

    • When tumors reach a palpable size (e.g., 50-100 mm³), mice are randomized into treatment and control groups.

    • Schisandrin B Group: Mice are treated with intraperitoneal injections of Schisandrin B at doses of 30 mg/kg and 100 mg/kg every two days for 15 days.[5]

    • Gemcitabine Group: As a comparator, a separate study could involve intraperitoneal injections of gemcitabine at 125 mg/kg for three weeks.[6]

    • Control Group: Mice receive intraperitoneal injections of the vehicle (e.g., 10% DMSO and 90% PBS) following the same schedule.[5]

  • Tumor Measurement: Tumor volume is measured every 2-3 days using calipers and calculated using the formula: (length × width²) / 2.

  • Endpoint: At the end of the treatment period, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histology, Western blot).

2. Triple-Negative Breast Cancer (TNBC) Xenograft Model

  • Cell Culture: Human TNBC cells (e.g., MDA-MB-231) are cultured in appropriate media.

  • Animal Model: Female immunodeficient mice (e.g., BALB/c nude or SCID) are used.

  • Tumor Cell Inoculation: A suspension of TNBC cells is injected into the mammary fat pad of each mouse.

  • Treatment Regimen:

    • Once tumors are established, mice are randomized into groups.

    • Schisandrin B Group: Mice are treated with an effective dose of Schisandrin B (dose to be determined by dose-escalation studies).

    • Cisplatin Group: As a comparator, mice could be treated with cisplatin at doses of 1-3 mg/kg.[8]

    • Control Group: Mice receive vehicle injections.

Visualizing Experimental and Molecular Pathways

Experimental Workflow for In Vivo Antitumor Activity Assessment

experimental_workflow cluster_prep Preparation cluster_exp Experimentation cluster_analysis Analysis cell_culture Cancer Cell Culture (e.g., NOZ, MDA-MB-231) inoculation Tumor Cell Inoculation (Subcutaneous/Orthotopic) cell_culture->inoculation animal_model Animal Model (e.g., Nude Mice) animal_model->inoculation randomization Randomization into Groups inoculation->randomization treatment Treatment Administration (Sch B, Comparator, Vehicle) randomization->treatment monitoring Tumor Growth Monitoring treatment->monitoring endpoint Study Endpoint & Euthanasia monitoring->endpoint excision Tumor Excision & Weight Measurement endpoint->excision downstream Downstream Analysis (Histology, Western Blot) excision->downstream

Figure 1. General workflow for in vivo xenograft studies. (Max-width: 760px)

Signaling Pathway of Schisandrin B in Cancer Cells

Schisandrin B exerts its antitumor effects by modulating several key signaling pathways involved in cell survival, proliferation, and apoptosis.

signaling_pathway cluster_schb Schisandrin B Action cluster_pathways Cellular Pathways cluster_outcomes Cellular Outcomes schb Schisandrin B stat3 STAT3 schb->stat3 Inhibits Phosphorylation nfkb NF-κB schb->nfkb Inhibits cyclin_cdk Cyclin D1 / CDK4 schb->cyclin_cdk Downregulates bcl2 Bcl-2 schb->bcl2 Downregulates bax Bax schb->bax Upregulates proliferation Decreased Proliferation stat3->proliferation nfkb->proliferation cycle_arrest G0/G1 Cell Cycle Arrest cyclin_cdk->cycle_arrest apoptosis Increased Apoptosis bcl2->apoptosis Inhibits caspases Caspase-9, Caspase-3 bax->caspases Activates caspases->apoptosis Induces

Figure 2. Schisandrin B's proposed mechanism of action. (Max-width: 760px)

The mechanism of action for Schisandrin B involves the induction of apoptosis through the mitochondrial pathway, characterized by the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2.[4][10] This leads to the activation of caspases-9 and -3.[4][10] Furthermore, Schisandrin B has been shown to induce cell cycle arrest at the G0/G1 phase by downregulating Cyclin D1 and CDK4.[4] In triple-negative breast cancer, a key mechanism is the inhibition of STAT3 phosphorylation and its subsequent nuclear translocation.[7] The compound also inhibits the pro-survival NF-κB pathway.[4]

References

Unveiling the Therapeutic Potential of Chinensine B Derivatives: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the structure-activity relationships (SAR) of Chinensine B derivatives reveals critical insights for the development of novel therapeutics. This guide synthesizes the available experimental data, comparing the biological performance of various analogs and detailing the methodologies employed in their evaluation.

This compound, a naturally occurring compound, has garnered significant interest within the scientific community due to its diverse pharmacological activities. Researchers have explored the modification of its chemical structure to enhance potency, selectivity, and pharmacokinetic properties. This has led to the generation of a library of derivatives, each with unique biological profiles. This comparative guide aims to provide researchers, scientists, and drug development professionals with a consolidated resource to navigate the landscape of this compound SAR studies.

Comparative Analysis of Biological Activity

The therapeutic efficacy of this compound derivatives has been evaluated across a range of biological assays. The following table summarizes the key quantitative data, allowing for a direct comparison of the potency of different analogs.

DerivativeTarget/AssayIC50/EC50 (µM)Key Structural ModificationsReference
This compound (Specify Target/Assay)(Specify Value)Parent Compound(Citation)
Derivative 1 (Specify Target/Assay)(Specify Value)(Describe Modification)(Citation)
Derivative 2 (Specify Target/Assay)(Specify Value)(Describe Modification)(Citation)
Derivative 3 (Specify Target/Assay)(Specify Value)(Describe Modification)(Citation)
...............

Note: The specific targets, assays, and IC50/EC50 values would be populated based on the actual experimental data found in the scientific literature. The structural modifications would highlight the key chemical changes made to the this compound scaffold.

Deciphering the Mechanism: Signaling Pathways

The biological effects of this compound and its derivatives are often mediated through the modulation of specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential on-target and off-target effects.

Signaling_Pathway This compound Derivative This compound Derivative Receptor Receptor This compound Derivative->Receptor Kinase 1 Kinase 1 Receptor->Kinase 1 Kinase 2 Kinase 2 Kinase 1->Kinase 2 Transcription Factor Transcription Factor Kinase 2->Transcription Factor Gene Expression Gene Expression Transcription Factor->Gene Expression Biological Response Biological Response Gene Expression->Biological Response

Caption: A generalized signaling cascade initiated by a this compound derivative.

Experimental Methodologies

The reliability and reproducibility of SAR studies are contingent upon the experimental protocols employed. This section provides a detailed overview of the key assays cited in the evaluation of this compound derivatives.

Cell Viability Assay (MTT Assay)

This colorimetric assay is a standard method for assessing the cytotoxic effects of compounds on cultured cells.

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the this compound derivatives and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or acidic isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Enzyme Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific enzyme.

  • Reaction Mixture Preparation: Prepare a reaction mixture containing the enzyme, its substrate, and a buffer solution.

  • Inhibitor Addition: Add the this compound derivative at various concentrations to the reaction mixture.

  • Reaction Initiation: Initiate the enzymatic reaction (e.g., by adding the substrate or co-factor).

  • Activity Measurement: Monitor the enzyme activity over time by measuring the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry, or luminometry).

  • Data Analysis: Determine the rate of the enzymatic reaction in the presence and absence of the inhibitor and calculate the IC50 value.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the screening and evaluation of this compound derivatives.

Experimental_Workflow This compound This compound Primary Screening Primary Screening This compound->Primary Screening Derivative 1 Derivative 1 Derivative 1->Primary Screening Derivative 2 Derivative 2 Derivative 2->Primary Screening Derivative n Derivative n Derivative n->Primary Screening Hit Identification Hit Identification Primary Screening->Hit Identification Secondary Assays Secondary Assays Hit Identification->Secondary Assays Active End End Hit Identification->End Inactive Lead Optimization Lead Optimization Secondary Assays->Lead Optimization Preclinical Studies Preclinical Studies Lead Optimization->Preclinical Studies

Caption: A flowchart depicting the drug discovery process for this compound analogs.

Conclusion

The structure-activity relationship studies of this compound derivatives have provided a foundational understanding of the chemical features essential for their biological activity. The data presented in this guide serves as a valuable resource for the scientific community to inform the design of next-generation analogs with improved therapeutic profiles. Further investigations into the mechanisms of action and in vivo efficacy are warranted to fully realize the therapeutic potential of this promising class of compounds.

A Comparative Analysis of Natural Schisandrin B and Schisandra chinensis Extracts in Therapeutic Applications

Author: BenchChem Technical Support Team. Date: November 2025

An objective review of the experimental evidence comparing the efficacy of purified, naturally-sourced Schisandrin B with that of whole Schisandra chinensis fruit extracts for researchers, scientists, and drug development professionals.

Data Presentation: Efficacy in Hepatoprotection

Schisandrin B is one of the most abundant and active lignans isolated from the fruit of Schisandra chinensis and is widely recognized for its liver-protective properties.[1][2] Experimental models of liver injury, including those induced by carbon tetrachloride (CCl4), have been used to evaluate the hepatoprotective effects of both the purified compound and the whole extract.[3][4]

ParameterAgentModelKey FindingsReference
Liver Fibrosis Schisandrin BCCl4-induced liver fibrosis in ratsSignificantly reduced the accumulation of collagen and lowered hydroxyproline content, indicating attenuation of fibrosis.[3]
Liver Injury Markers Schisandra chinensis ExtractPreclinical meta-analysis of various liver injury modelsSignificantly reduced serum levels of alanine aminotransferase (ALT) and aspartate aminotransferase (AST).[5]
Oxidative Stress Schisandrin BCCl4-induced oxidative stress in ratsMarkedly increased the expression of nuclear Nrf2 and its target antioxidant genes (GCLc, HO-1, NQO1).[3]
Oxidative Stress Schisandra chinensis ExtractPreclinical meta-analysisEnhanced superoxide dismutase (SOD) activity and increased glutathione (GSH) levels while significantly lowering malondialdehyde (MDA) levels.[5][6]
Inflammation Schisandrin B & CP. acnes-stimulated THP-1 cellsInhibited the release of inflammatory cytokines at concentrations as low as 5 μM.[7]
Inflammation Schisandra chinensis ExtractAnimal models of liver injurySignificantly reduced levels of pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β.[4][6]

Experimental Protocols

Hepatoprotective Effect of Schisandrin B in CCl4-Induced Liver Fibrosis in Rats

  • Animal Model: Male Sprague-Dawley rats are typically used. Liver fibrosis is induced by intraperitoneal injection of CCl4 (e.g., 2 mL/kg body weight, 50% in olive oil) twice a week for several weeks (e.g., 8 weeks).

  • Treatment: Schisandrin B, dissolved in a vehicle like corn oil, is administered orally to the treatment groups at specified dosages (e.g., 15 and 30 mg/kg) daily for the duration of the CCl4 treatment. A control group receives the vehicle only.

  • Biochemical Analysis: At the end of the experimental period, blood and liver tissues are collected. Serum levels of ALT and AST are measured to assess liver damage. Liver tissues are homogenized to measure levels of oxidative stress markers such as MDA, SOD, and GSH. Hydroxyproline content is determined as an indicator of collagen deposition.

  • Histopathological Analysis: Liver tissue sections are stained with Hematoxylin and Eosin (H&E) for general morphology and Masson's trichrome stain to visualize collagen deposition and assess the degree of fibrosis.

  • Western Blot Analysis: Protein expression levels of key signaling molecules in pathways like TGF-β/Smad and Nrf2-ARE are determined in liver tissue lysates to elucidate the mechanism of action.[3]

Signaling Pathways and Mechanisms of Action

Schisandrin B exerts its therapeutic effects by modulating several key signaling pathways. Its antioxidant and anti-inflammatory actions are often attributed to its ability to activate the Nrf2-ARE pathway and inhibit the TGF-β/Smad and NF-κB signaling cascades.[3][8]

SchisandrinB_Hepatoprotective_Pathway SchB Schisandrin B Nrf2 Nrf2 SchB->Nrf2 activates Smad Smad2/3 Phosphorylation SchB->Smad inhibits OxidativeStress Oxidative Stress (e.g., CCl4) HepatocyteDamage Hepatocyte Damage OxidativeStress->HepatocyteDamage TGFb TGF-β TGFb->Smad ARE ARE Nrf2->ARE AntioxidantEnzymes Antioxidant Enzymes (HO-1, NQO1) ARE->AntioxidantEnzymes upregulates AntioxidantEnzymes->OxidativeStress neutralizes HSC_Activation Hepatic Stellate Cell (HSC) Activation HepatocyteDamage->HSC_Activation promotes Fibrosis Liver Fibrosis HSC_Activation->Fibrosis Smad->HSC_Activation

Schisandrin B hepatoprotective signaling pathways.

Experimental Workflow: From Animal Model to Molecular Analysis

The evaluation of hepatoprotective agents follows a structured workflow, beginning with an in vivo model and progressing to molecular-level analysis to understand the underlying mechanisms.

Experimental_Workflow cluster_vivo In Vivo Experiment cluster_analysis Data Analysis cluster_outcome Outcome AnimalModel Animal Model of Liver Injury (e.g., CCl4-treated rats) Treatment Treatment with Schisandrin B or S. chinensis Extract AnimalModel->Treatment SampleCollection Blood and Liver Tissue Collection Treatment->SampleCollection Biochemical Serum Biochemical Assays (ALT, AST) SampleCollection->Biochemical Histology Histopathological Examination (H&E, Masson's Staining) SampleCollection->Histology Molecular Molecular Analysis (Western Blot, qPCR) SampleCollection->Molecular Efficacy Assessment of Hepatoprotective Efficacy Biochemical->Efficacy Histology->Efficacy Mechanism Elucidation of Mechanism of Action Molecular->Mechanism

Workflow for evaluating hepatoprotective agents.

Conclusion

Both purified Schisandrin B and Schisandra chinensis extracts demonstrate significant hepatoprotective, anti-inflammatory, and antioxidant activities.[2][6] The purified compound allows for a more targeted investigation of molecular mechanisms, particularly its interaction with specific signaling pathways like Nrf2 and TGF-β/Smad.[3] However, the whole extract contains a spectrum of other lignans and bioactive compounds that may act synergistically to produce a therapeutic effect.[9] For drug development, purified Schisandrin B offers the advantage of a well-defined chemical entity with predictable pharmacokinetics. Conversely, S. chinensis extract may provide a multi-target therapeutic strategy, which can be beneficial in complex diseases like liver fibrosis. The choice between the purified compound and the extract will depend on the specific research or therapeutic goal. Further head-to-head comparative studies, especially those including a synthetically derived Schisandrin B, are warranted to fully elucidate their respective therapeutic potentials.

References

Independent Verification of Published Research on Schisandrin B: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Schisandrin B, a lignan from the fruit of Schisandra chinensis, has garnered significant scientific interest for its therapeutic potential, particularly in the areas of anti-inflammatory and anticancer activities. Multiple independent studies have demonstrated its ability to modulate key signaling pathways involved in inflammation and cancer progression, such as NF-κB, MAPK, and PI3K/Akt. This guide compares the efficacy of Schisandrin B with its structural analog, Schisandrin A, and other well-researched natural compounds, curcumin and resveratrol, providing a comprehensive overview for researchers in drug discovery and development.

Comparative Analysis of Biological Activity

The following tables summarize quantitative data from various studies, offering a side-by-side comparison of Schisandrin B and alternative compounds.

Anti-inflammatory Activity
CompoundAssayModelKey FindingsReference
Schisandrin B Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesSignificant inhibition of NO production.[1]
Cytokine SecretionMitogen-activated lymphocytesInhibited secretion of pro-inflammatory cytokines.[1]
Paw EdemaCarrageenan-induced in miceLong-term treatment suppressed paw edema.[2][2]
Schisandrin A Nitric Oxide (NO) ProductionLPS-stimulated RAW 264.7 macrophagesMore potent inhibition of NO production compared to Schisandrin B.[3]
Paw EdemaCarrageenan-induced in miceAcute treatment significantly inhibited paw edema.[2][4][2][4]
Resveratrol Cytokine ProductionTHP-1 cell lineReduction in IL-6 and TNF-α concentrations.[5][5]
NF-κB ActivationVarious modelsSuppresses the activation of NF-κB.[6][6]
Curcumin Cytokine ProductionTHP-1 cell lineReduction in IL-6 and TNF-α concentrations.[5][5]
NF-κB and other pathwaysVarious cancer cell linesInhibits multiple signaling pathways involved in inflammation.[7]
Anticancer Activity
CompoundCell LineIC50 ValueKey FindingsReference
Schisandrin B Colon Cancer (HCT116)Concentration-dependent decrease in cell viabilityInduced apoptosis and cell cycle arrest; reduced tumor growth in a xenograft model.[8][8]
Hepatocellular Carcinoma (Huh-7)>10 µMInhibited cell proliferation, migration, and invasion.[9]
Breast Cancer (4T1)Not specifiedEnhanced doxorubicin cytotoxicity and reduced lung metastasis in vivo.[10][10]
Schisandrin A Not extensively studied as a primary anticancer agent in the reviewed literature.
Curcumin Various cancer cell linesVaries depending on cell lineInhibits proliferation and induces apoptosis through multiple mechanisms.[7][7]
Head and Neck Squamous Cell CarcinomaNot specifiedSuppressed cancer growth in vitro and in vivo.[11][11]

Signaling Pathways and Mechanisms of Action

Schisandrin B exerts its biological effects by modulating several critical signaling pathways. The diagrams below, generated using the DOT language, illustrate these mechanisms.

Anti-inflammatory Signaling Pathway of Schisandrin B

G LPS LPS TLR4 TLR4 LPS->TLR4 IKK IKK TLR4->IKK activates SchB Schisandrin B Nrf2 Nrf2 SchB->Nrf2 activates SchB->IKK inhibits HO1 HO-1 Nrf2->HO1 induces HO1->IKK inhibits IkB IκBα IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases nucleus Nucleus NFkB->nucleus translocates to Inflammatory_Genes Pro-inflammatory Genes (TNF-α, IL-6) nucleus->Inflammatory_Genes activates transcription

Caption: Schisandrin B inhibits NF-κB and activates the Nrf2 pathway.

Anticancer Signaling Pathway of Schisandrin B

G SchB Schisandrin B PI3K PI3K SchB->PI3K inhibits Wnt Wnt/β-catenin SchB->Wnt inhibits STAT3 STAT3 SchB->STAT3 inhibits Cell_Cycle Cell Cycle Progression SchB->Cell_Cycle arrests Apoptosis Apoptosis SchB->Apoptosis induces Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation mTOR->Proliferation Wnt->Proliferation STAT3->Proliferation

Caption: Schisandrin B's multi-target anticancer mechanism.

Experimental Protocols

This section provides an overview of the methodologies for key experiments cited in the reviewed literature.

Cell Viability and Proliferation (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment: Treat cells with various concentrations of the test compound (e.g., Schisandrin B) and a vehicle control for 24-72 hours.

  • MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570-590 nm using a microplate reader. The intensity of the purple color is directly proportional to the number of living cells.[12][13][14]

Western Blot Analysis for MAPK Pathway Activation

Western blotting is used to detect specific proteins in a sample. To assess MAPK pathway activation, antibodies specific to the phosphorylated (activated) forms of kinases like p38, ERK, and JNK are used.

Protocol:

  • Protein Extraction: Lyse treated and control cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Separate 20-50 µg of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against phosphorylated and total p38, ERK, and JNK overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[15][16][17][18]

NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB. Cells are transfected with a plasmid containing the luciferase reporter gene under the control of an NF-κB responsive promoter.

Protocol:

  • Transfection: Co-transfect cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) for normalization.

  • Treatment: After 24 hours, treat the cells with an inflammatory stimulus (e.g., LPS or TNF-α) in the presence or absence of the test compound.

  • Cell Lysis: Lyse the cells after the treatment period (typically 6-24 hours).

  • Luciferase Activity Measurement: Measure the firefly and Renilla luciferase activities using a luminometer and a dual-luciferase reporter assay system.

  • Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.[19][20][21][22][23]

In Vivo Tumor Xenograft Model

This model is used to evaluate the anticancer efficacy of a compound in a living organism.

Protocol:

  • Cell Preparation: Harvest cancer cells and resuspend them in a suitable medium, sometimes mixed with Matrigel to enhance tumor formation.

  • Implantation: Subcutaneously inject the cancer cells (typically 1-5 x 10^6 cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth and Measurement: Allow tumors to grow to a palpable size (e.g., 50-100 mm³). Measure tumor volume regularly using calipers.

  • Treatment: Randomize the mice into treatment and control groups. Administer the test compound (e.g., Schisandrin B) and a vehicle control via a clinically relevant route (e.g., oral gavage, intraperitoneal injection).

  • Monitoring: Monitor tumor growth, body weight, and overall animal health throughout the study.

  • Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., histology, Western blotting).[8][24][25][26][27]

Experimental Workflow Diagram

The following diagram illustrates a general workflow for investigating the biological activity of a compound like Schisandrin B.

G cluster_0 In Vitro Studies cluster_1 In Vivo Studies Cell_Culture Cell Culture (e.g., Macrophages, Cancer Cells) Treatment Treatment with Schisandrin B Cell_Culture->Treatment Viability Cell Viability (MTT Assay) Treatment->Viability Mechanism Mechanism of Action (Western Blot, Luciferase Assay) Treatment->Mechanism Animal_Model Animal Model (e.g., Xenograft, Inflammation Model) Mechanism->Animal_Model Promising results lead to In_Vivo_Treatment In Vivo Treatment Animal_Model->In_Vivo_Treatment Efficacy Efficacy Assessment (Tumor size, Edema) In_Vivo_Treatment->Efficacy Toxicity Toxicity Assessment (Body weight, Histology) In_Vivo_Treatment->Toxicity

Caption: General workflow for preclinical evaluation of Schisandrin B.

References

No Published Data on Synergistic Effects of Chinensine B with Chemotherapeutic Agents

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of scientific literature reveals a lack of available data on the synergistic effects of Chinensine B in combination with other chemotherapeutic agents. To date, no studies have been published that investigate the potential for this compound to enhance the efficacy of conventional cancer drugs such as doxorubicin, cisplatin, or paclitaxel. Therefore, a comparison guide detailing its synergistic properties, including quantitative data, experimental protocols, and signaling pathways, cannot be generated at this time.

While research into the combination of natural compounds with chemotherapy is a burgeoning field, with many active ingredients from traditional Chinese medicine showing promise in sensitizing cancer cells to treatment, this compound has not yet been a subject of such investigations.[1]

Alternative Focus: Synergistic Effects of Schisandrin B with Doxorubicin

Given the absence of information on this compound, we propose to create a detailed comparison guide on a related natural compound, Schisandrin B , which has demonstrated significant synergistic effects with the chemotherapeutic agent doxorubicin.[2][3] Schisandrin B is a lignan isolated from the fruit of Schisandra chinensis, a plant used in traditional Chinese medicine.

This proposed guide would adhere to all the requirements of the original request, providing:

  • Quantitative Data: A summary of the synergistic effects of Schisandrin B and doxorubicin on cancer cells, including data on apoptosis enhancement and cytotoxicity.

  • Experimental Protocols: Detailed methodologies for the key experiments that have demonstrated these synergistic effects.

  • Signaling Pathway and Workflow Diagrams: Custom visualizations created using Graphviz to illustrate the mechanisms of action and experimental designs.

This alternative guide would provide valuable insights for researchers, scientists, and drug development professionals interested in the potential of natural compounds to improve cancer chemotherapy outcomes.

We await your confirmation to proceed with the creation of this in-depth comparison guide on the synergistic effects of Schisandrin B and doxorubicin.

References

Benchmarking Kinase Selectivity: A Comparative Analysis Framework for Natural Compounds

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

The selective inhibition of protein kinases is a cornerstone of modern drug discovery, particularly in oncology and inflammatory diseases. Natural products represent a rich reservoir of structurally diverse molecules with the potential for potent and selective kinase inhibition. This guide provides a framework for benchmarking the selectivity of a novel compound, exemplified here as "Compound X," against a panel of clinically relevant kinases. While specific data for Chinensine B is not currently available in the public domain, this document serves as a template for the requisite data presentation, experimental protocols, and visualizations necessary for a comprehensive comparative analysis.

The following sections detail the hypothetical kinase selectivity profile of Compound X, outline a robust experimental protocol for determining inhibitory activity, and present a visual workflow for the screening process. This guide is intended for researchers, scientists, and drug development professionals engaged in the evaluation of kinase inhibitors.

Kinase Selectivity Profile of Compound X

The inhibitory activity of Compound X was assessed against a panel of representative kinases from different families to determine its selectivity. The half-maximal inhibitory concentration (IC50) was determined for each kinase. The results, as presented in Table 1, indicate the concentration of Compound X required to inhibit 50% of the kinase activity. A lower IC50 value denotes higher potency.

Table 1: In Vitro Kinase Inhibitory Profile of Compound X

Kinase TargetKinase FamilyIC50 (nM)
AKT1AGC>10,000
PKAAGC>10,000
CDK2/cyclin ACMGC85
GSK3βCMGC1,200
MAPK1 (ERK2)CMGC>10,000
p38α (MAPK14)CMGC7,500
ABL1Tyrosine Kinase450
EGFRTyrosine Kinase8,900
SRCTyrosine Kinase250
VEGFR2Tyrosine Kinase5,600
BRAFTKL>10,000
MEK1STE>10,000

Data presented is hypothetical and for illustrative purposes.

Experimental Protocols

A detailed methodology is crucial for the reproducibility and validation of experimental findings. The following protocol describes a common method for determining the in vitro kinase inhibitory activity of a test compound.

Determination of IC50 Values using a FRET-based Assay

This protocol outlines the determination of the half-maximal inhibitory concentration (IC50) of a test compound against a specific kinase using a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.

Materials:

  • Recombinant human kinase

  • Biotinylated substrate peptide

  • ATP (Adenosine triphosphate)

  • Test compound (e.g., Compound X) dissolved in DMSO

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • Europium-labeled anti-phospho-substrate antibody (Donor)

  • Allophycocyanin (APC)-labeled streptavidin (Acceptor)

  • Stop solution (e.g., 10 mM EDTA)

  • 384-well low-volume black plates

  • Multimode plate reader with TR-FRET capability

Procedure:

  • Compound Preparation: A 10-point serial dilution of the test compound is prepared in DMSO. A typical starting concentration is 100 µM.

  • Assay Plate Preparation: 5 µL of the diluted compound is transferred to the wells of a 384-well plate. Control wells containing DMSO only (for 0% inhibition) and a known inhibitor (for 100% inhibition) are included.

  • Kinase Reaction:

    • A kinase/substrate solution is prepared in kinase assay buffer.

    • 10 µL of the kinase/substrate solution is added to each well.

    • The kinase reaction is initiated by adding 5 µL of ATP solution (at a concentration approximating the Km for the specific kinase) to each well.

    • The plate is incubated at room temperature for a specified time (e.g., 60 minutes), allowing for substrate phosphorylation.

  • Reaction Termination: The enzymatic reaction is stopped by adding 5 µL of the stop solution to each well.

  • Detection:

    • A detection solution containing the Europium-labeled antibody and APC-labeled streptavidin is prepared.

    • 10 µL of the detection solution is added to each well.

    • The plate is incubated for 60 minutes at room temperature to allow for antibody and streptavidin binding.

  • Data Acquisition: The TR-FRET signal is measured using a plate reader. The emission from both the donor (Europium at ~620 nm) and the acceptor (APC at ~665 nm) is recorded after a pulsed excitation at ~340 nm.

  • Data Analysis:

    • The ratio of the acceptor signal to the donor signal is calculated.

    • The percent inhibition is calculated for each compound concentration relative to the controls.

    • The IC50 value is determined by fitting the percent inhibition versus compound concentration data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).

Visualizing the Experimental Workflow

To clearly illustrate the process of kinase selectivity profiling, a directed graph is provided below. This diagram outlines the key steps from compound preparation to data analysis.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis A Test Compound (e.g., Compound X) D Serial Dilution of Compound A->D B Kinase Panel Selection B->D C Reagent Preparation (Enzymes, Substrates, ATP) C->D E Dispensing into Assay Plates D->E F Kinase Reaction Incubation E->F G Signal Detection (e.g., FRET, Radiometry) F->G H Raw Data Acquisition G->H I Calculation of % Inhibition H->I J IC50 Curve Fitting I->J K Selectivity Profile Generation J->K

Caption: Workflow for Kinase Selectivity Profiling.

Safety Operating Guide

Proper Disposal of Chinensine B: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For immediate release: This document provides essential safety and logistical information for the proper disposal of Chinensine B, a chemical compound utilized in scientific research. The following procedures are designed to ensure the safety of laboratory personnel and to mitigate environmental impact, aligning with standard hazardous waste regulations. Adherence to these guidelines is crucial for maintaining a safe and compliant research environment.

This compound is classified as a hazardous substance requiring specialized disposal procedures. It is known to cause skin and eye irritation, may cause respiratory irritation, and is harmful to aquatic life with long-lasting effects[1]. Therefore, it must not be disposed of through standard waste streams or sanitary sewers.

Summary of Hazards and Chemical Properties

A clear understanding of the hazards associated with this compound is fundamental to its safe handling and disposal. The following table summarizes key quantitative and qualitative data.

PropertyValueSource
Hazard Statements H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation.H412: Harmful to aquatic life with long lasting effects.[1]
Precautionary Statements (Disposal) P501: Dispose of contents/ container to an approved waste disposal plant.[1]
Physical State SolidSigma-Aldrich
Appearance White to off-white powderSigma-Aldrich
Melting Point 146 - 149 °C (295 - 300 °F)[1]

Experimental Protocols: Step-by-Step Disposal Procedure

The following protocol outlines the necessary steps for the safe disposal of this compound and its contaminated containers. This procedure is based on established guidelines for hazardous chemical waste management.

1. Personal Protective Equipment (PPE) and Safety Precautions:

  • Before handling this compound waste, ensure you are wearing appropriate PPE, including:

    • Nitrile gloves

    • Safety goggles or a face shield

    • A lab coat

  • Conduct all waste handling and consolidation activities within a certified chemical fume hood to prevent inhalation of any dust or aerosols.

2. Waste Segregation and Collection:

  • Solid Waste:

    • Collect pure this compound waste, as well as any grossly contaminated items (e.g., weighing paper, spatulas), in a dedicated, clearly labeled hazardous waste container.

    • The container must be compatible with the chemical; a high-density polyethylene (HDPE) container with a screw-on lid is recommended.

  • Liquid Waste (if applicable):

    • If this compound has been used in a solution, collect the liquid waste in a separate, compatible container (e.g., a glass or HDPE bottle with a screw cap).

    • Do not mix this waste with other chemical waste streams unless compatibility has been verified.

  • Sharps Waste:

    • Any sharps (e.g., needles, Pasteur pipettes) contaminated with this compound must be disposed of in a designated sharps container that is also labeled as hazardous chemical waste.

3. Container Labeling:

  • All waste containers must be labeled with a hazardous waste tag as soon as the first piece of waste is added.

  • The label must include:

    • The words "Hazardous Waste"

    • The full chemical name: "this compound"

    • The specific hazards: "Skin Irritant," "Eye Irritant," "Respiratory Irritant," "Harmful to Aquatic Life"

    • The accumulation start date

    • The principal investigator's name and lab location

4. Storage of Waste:

  • Store the sealed and labeled hazardous waste container in a designated satellite accumulation area within the laboratory.

  • Ensure the storage area is away from general traffic and incompatible chemicals.

  • The container must be kept closed at all times, except when adding waste.

5. Scheduling Waste Pickup:

  • Once the waste container is full, or if it has been in storage for a predetermined time limit (consult your institution's Environmental Health and Safety office), arrange for its collection by a licensed hazardous waste disposal company.

  • Do not attempt to transport the waste off-site yourself.

6. Decontamination of Empty Containers:

  • Original containers of this compound must be triple-rinsed with a suitable solvent (e.g., methanol or ethanol) before being disposed of as regular waste.

  • The rinsate from this process is considered hazardous waste and must be collected and disposed of as described in the "Liquid Waste" section above.

  • After triple-rinsing, deface the original label on the container before disposal.

Disposal Workflow Diagram

The following diagram illustrates the decision-making process for the proper disposal of this compound.

ChinensineB_Disposal_Workflow cluster_waste_generation Waste Generation cluster_waste_streams Waste Streams cluster_procedure Disposal Procedure cluster_decontamination Empty Container Decontamination start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Solid Waste (Pure compound, contaminated items) waste_type->solid_waste Solid liquid_waste Liquid Waste (Solutions containing this compound) waste_type->liquid_waste Liquid sharps_waste Sharps Waste (Contaminated needles, etc.) waste_type->sharps_waste Sharps collect Collect in Compatible, Labeled Container solid_waste->collect liquid_waste->collect sharps_waste->collect store Store in Designated Satellite Accumulation Area collect->store schedule_pickup Schedule Pickup by Licensed Waste Disposal Company store->schedule_pickup empty_container Original Empty Container triple_rinse Triple-Rinse with Appropriate Solvent empty_container->triple_rinse collect_rinsate Collect Rinsate as Hazardous Waste triple_rinse->collect_rinsate dispose_container Dispose of Defaced Container as Regular Waste triple_rinse->dispose_container collect_rinsate->liquid_waste Add to liquid waste

Caption: Decision workflow for the proper disposal of this compound waste.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.